Biotin-PEG4-OH
説明
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIIDTTUJDVFCP-ZOBUZTSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG4-OH: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG4-OH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic applications. We will delve into its chemical structure, physicochemical properties, and detailed protocols for its activation and use in nanoparticle functionalization.
Core Structure of this compound
This compound is a molecule that combines three key components: a biotin moiety, a tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group.
-
Biotin: This vitamin (B7) exhibits an exceptionally high affinity for avidin and streptavidin, forming one of the strongest known non-covalent interactions in biology. This property is harnessed for specific targeting, purification, and detection applications.
-
Tetraethylene Glycol (PEG4) Spacer: The PEG4 linker is a hydrophilic and flexible chain composed of four ethylene glycol units. This spacer arm increases the overall water solubility of the molecule and the resulting conjugates. Furthermore, it provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance and preserving the biological activity of both entities.
-
Terminal Hydroxyl Group (-OH): This primary alcohol is a versatile functional group that can be chemically modified or "activated" to react with various other functional groups on target molecules, such as carboxylic acids, or to be further derivatized into other reactive moieties like amines or tosylates.
The systematic IUPAC name for this compound is N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1217609-84-1 | [1][2] |
| Molecular Formula | C18H33N3O6S | [1] |
| Molecular Weight | 419.54 g/mol | [1] |
| Appearance | White to off-white solid or waxy solid | [1] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in water, DMSO, and DMF | [1] |
| Storage Conditions | Store at -20°C, protect from moisture | [1] |
Experimental Protocols
This section provides detailed methodologies for the activation of the terminal hydroxyl group of this compound and its subsequent use in the functionalization of nanoparticles for targeted drug delivery.
Activation of the Terminal Hydroxyl Group: Tosylation
To make the terminal hydroxyl group reactive towards nucleophiles such as amines and thiols, it can be converted into a good leaving group, such as a tosylate. This protocol is a representative method for the tosylation of a PEG-hydroxyl group and can be adapted for this compound.[2]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Toluene
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for reactions under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Drying the Starting Material: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous toluene and perform azeotropic distillation for 2 hours to remove any residual water. Remove the toluene under vacuum.
-
Reaction Setup: Dissolve the dried this compound in anhydrous DCM.
-
Addition of Base and Catalyst: To the solution, add triethylamine (10 equivalents) and 4-dimethylaminopyridine (DMAP) (1 equivalent).
-
Cooling: Cool the reaction mixture in an ice bath.
-
Addition of Tosyl Chloride: While stirring, add a solution of p-toluenesulfonyl chloride (10 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to gradually warm to room temperature and stir overnight under an inert atmosphere.
-
Work-up and Purification: The reaction mixture can be washed with water to remove excess reagents. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting Biotin-PEG4-OTs can be purified by column chromatography on silica gel.
Functionalization of PLGA Nanoparticles for Targeted Drug Delivery
This protocol describes the synthesis of biotinylated poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a common strategy for targeted drug delivery to cancer cells that overexpress biotin receptors.[1][3] This method involves the synthesis of a PLGA-PEG-Biotin copolymer followed by nanoparticle formulation.
Materials:
-
PLGA
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Biotin-PEG-Amine (synthesized from Biotin-PEG4-OTs or commercially available)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Drug to be encapsulated (e.g., SN-38)[1]
-
Apparatus for nanoprecipitation
Procedure:
Part A: Synthesis of PLGA-PEG-Biotin Copolymer [1][3]
-
Activation of PLGA: Dissolve PLGA in DCM. Add DCC (10 equivalents to PLGA) and NHS (9 equivalents to PLGA) to the solution to activate the carboxylic end groups of PLGA, forming PLGA-NHS. Stir the reaction for several hours at room temperature.
-
Precipitation of PLGA-NHS: Precipitate the activated PLGA-NHS by adding the reaction mixture to cold diethyl ether. Collect the precipitate and dry it under vacuum.
-
Conjugation of Biotin-PEG-Amine to PLGA-NHS: Dissolve the dried PLGA-NHS in DCM. Add Biotin-PEG-Amine to the solution. Stir the mixture overnight under an inert atmosphere at room temperature.
-
Purification of PLGA-PEG-Biotin: Precipitate the resulting PLGA-PEG-Biotin copolymer by adding the reaction mixture to cold diethyl ether. Wash the precipitate multiple times with diethyl ether to remove unreacted species. Dry the final product under vacuum.
Part B: Formulation of Drug-Loaded Biotinylated Nanoparticles [1]
-
Polymer-Drug Solution: Dissolve the PLGA-PEG-Biotin copolymer and the therapeutic drug (e.g., SN-38) in a water-miscible organic solvent such as acetonitrile.
-
Nanoprecipitation: Add the polymer-drug solution dropwise to a larger volume of water, which is a non-solvent for the polymer, under constant stirring. This will cause the polymer to precipitate, encapsulating the drug to form nanoparticles.
-
Solvent Evaporation: Allow the resulting nanoparticle suspension to stir at room temperature for several hours to ensure the complete evaporation of the organic solvent.
-
Purification of Nanoparticles: The nanoparticles can be purified by centrifugation or dialysis to remove any unencapsulated drug and excess reagents.
-
Characterization: The resulting nanoparticles should be characterized for their size, zeta potential, drug loading efficiency, and in vitro drug release profile.
Visualizations
The following diagrams illustrate the chemical structure and a typical experimental workflow involving this compound.
Caption: Chemical structure of this compound.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of Biotin-PEG4-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG4-OH, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and diagnostic applications. This document details its chemical properties, a plausible synthetic route, and experimental protocols for its application in protein biotinylation.
Core Concepts
This compound incorporates three key functional components:
-
A Biotin Moiety: This vitamin (B7) exhibits an extraordinarily high and specific affinity for avidin and streptavidin proteins, forming one of the strongest known non-covalent biological interactions. This interaction is leveraged for highly selective targeting, purification, and detection.
-
A Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 linker enhances the aqueous solubility of the molecule and the resulting conjugates.[1][2][3] It also provides a flexible spacer arm that minimizes steric hindrance between the biotin and the conjugated biomolecule, ensuring efficient binding to streptavidin or avidin.
-
A Terminal Hydroxyl Group (-OH): This primary alcohol serves as a versatile chemical handle for further derivatization. It can be activated or modified to react with various functional groups, enabling the conjugation of Biotin-PEG4 to a wide range of molecules and surfaces.[2]
Chemical and Physical Properties
This compound is typically a white to off-white solid, which may appear sticky.[1] It is soluble in water and organic solvents such as dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to keep the solid form at or below 4°C, protected from moisture with a desiccant, where it is stable for at least two years.[1]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₃N₃O₆S | [1] |
| Molecular Weight | 419.5 Da | [1] |
| Purity | ≥96% | [1] |
| CAS Number | 1217609-84-1 | [4] |
| Appearance | White to off-white solid | [1] |
| Solubility | Water, DMSO | [1] |
| Storage Conditions | ≤4°C, desiccated | [1] |
Synthesis of this compound
While this compound is commercially available, a plausible synthetic route involves the coupling of an activated biotin derivative, such as Biotin-NHS ester, with an amino-functionalized PEG4 linker containing a terminal hydroxyl group.
Plausible Synthetic Pathway
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the reaction of Biotin-N-hydroxysuccinimide (Biotin-NHS) with 11-amino-3,6,9-trioxaundecan-1-ol (Amino-PEG4-OH).
Materials:
-
Biotin-N-hydroxysuccinimide (Biotin-NHS)
-
11-amino-3,6,9-trioxaundecan-1-ol (Amino-PEG4-OH)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Amino-PEG4-OH (1 equivalent) in anhydrous DMF. Add triethylamine (1.2 equivalents) to the solution to act as a base.
-
Addition of Biotin-NHS: Slowly add a solution of Biotin-NHS (1 equivalent) in anhydrous DMF to the reaction mixture with constant stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the DMF under reduced pressure.
-
Purification:
-
The crude product can be precipitated by adding cold diethyl ether and collected by filtration.
-
Further purification is achieved by silica gel column chromatography. A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) can be used as the eluent to isolate the pure this compound.
-
-
Characterization: The purified product should be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity. The final product is typically a viscous oil or a waxy solid.
Chemical Properties and Applications
The hydroxyl group of this compound can be activated to an N-hydroxysuccinimide (NHS) ester, forming Biotin-PEG4-NHS ester. This derivative is highly reactive towards primary amines (-NH₂) on biomolecules like proteins and antibodies, forming stable amide bonds.[5][6]
Experimental Workflow: Protein Biotinylation using Biotin-PEG4-NHS Ester
Caption: General workflow for protein biotinylation.
Experimental Protocol: Antibody Biotinylation
This protocol provides a general procedure for the biotinylation of an antibody using Biotin-PEG4-NHS ester.[7]
Materials:
-
Antibody (or other protein) solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
Biotin-PEG4-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine solution)
Procedure:
-
Reagent Preparation:
-
Biotinylation Reaction:
-
Calculate the required amount of Biotin-PEG4-NHS ester to achieve the desired molar excess over the antibody. A 10-20 fold molar excess is a common starting point.[7]
-
Add the calculated volume of the Biotin-PEG4-NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7]
-
-
Quenching the Reaction (Optional but Recommended):
-
Add a small amount of quenching buffer (e.g., to a final concentration of 50 mM) to stop the reaction by consuming any unreacted Biotin-PEG4-NHS ester.
-
-
Purification:
-
Remove the excess, unreacted biotinylation reagent and byproducts (NHS) by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[7]
-
-
Storage:
-
Store the purified biotinylated antibody under conditions appropriate for the specific protein, typically at 4°C for short-term storage or at -20°C for long-term storage.
-
Logical Relationship: Biotin-Streptavidin Interaction in Immunoassays
The high-affinity interaction between biotin and streptavidin is fundamental to many diagnostic and detection assays. A biotinylated antibody can be used to capture an antigen, and this complex can then be detected using a streptavidin-conjugated reporter (e.g., an enzyme like HRP or a fluorophore).
Caption: The logical flow of detection using a biotinylated antibody.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 3. lcms.cz [lcms.cz]
- 4. purepeg.com [purepeg.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Solubility and Applications of Biotin-PEG4-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG4-OH, a versatile heterobifunctional linker. Aimed at professionals in research and drug development, this document compiles available data on its solubility in aqueous and organic solvents, details relevant experimental protocols, and illustrates its application in modern biochemical techniques.
Introduction to this compound
This compound is a molecule that incorporates a biotin moiety, a tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. This structure imparts unique properties beneficial for a range of applications. The biotin group provides a high-affinity binding handle for streptavidin and avidin, enabling its use in purification, detection, and immobilization assays. The hydrophilic PEG4 spacer enhances water solubility, reduces steric hindrance, and minimizes aggregation of conjugated biomolecules. The terminal hydroxyl group offers a reactive site for further chemical modification and conjugation. A key application of biotin-PEGylated linkers is in the development of Proteolysis Targeting Chimeras (PROTACs), where they serve to connect a target protein binder and an E3 ligase ligand.
Physicochemical Properties
-
Molecular Formula: C₁₈H₃₃N₃O₆S
-
Molecular Weight: 419.54 g/mol
-
Appearance: White to off-white solid, may appear waxy or sticky.[1]
Solubility of this compound and Related Compounds
The following table summarizes the known qualitative and quantitative solubility data for this compound and its closely related derivatives. It is important to note that the quantitative values are for the specified derivatives and should be considered as an estimation for this compound.
| Solvent | This compound | Biotin-PEG4-NHS Ester | Biotin-PEG4-Acid | Biotin-PEG4-Amine | Biotin-PEG4-Alkyne | Biotin-PEG4-Azide |
| Water | Soluble[1][2] | 10 mg/mL[3][4] | Soluble[5] | Soluble | Soluble | - |
| DMSO | Soluble[1] | Soluble[6] | Soluble[5] | - | Soluble | ≥ 100 mg/mL[7] |
| DMF | - | 10 mg/mL | Soluble[5] | - | Soluble | - |
| Dichloromethane (DCM) | - | Soluble[6] | Soluble[8] | Soluble | Soluble | - |
| Ethanol | - | - | - | Soluble | - | - |
| Acetonitrile | - | - | Soluble[8] | - | - | - |
Experimental Protocols
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[9][10]
Materials:
-
This compound
-
Selected solvent (e.g., water, phosphate-buffered saline, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vial for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
After shaking, allow the vial to stand to let the undissolved solid settle.
-
Centrifuge the suspension to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant using a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilute the filtrate with the solvent as necessary to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor.
General Protocol for Protein Biotinylation
This protocol provides a general workflow for the biotinylation of proteins using an amine-reactive Biotin-PEG4 derivative (e.g., Biotin-PEG4-NHS ester).
Materials:
-
Protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for buffer exchange
-
Reaction tubes
Procedure:
-
Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Calculate the required volume of the biotinylation reagent stock solution to achieve the desired molar excess (e.g., 20-fold molar excess over the protein).
-
Add the calculated volume of the Biotin-PEG4-NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Remove the excess, non-reacted biotinylation reagent by buffer exchange using a desalting column or dialysis.
-
The biotinylated protein is now ready for use in downstream applications.
Visualizations of Key Signaling Pathways and Workflows
PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. A common structure for a PROTAC involves a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a linker such as a Biotin-PEG derivative. The following diagram illustrates the mechanism of action of a PROTAC.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Assembly and Evaluation
The development of a PROTAC using a Biotin-PEG4 linker involves several key steps, from the synthesis of the components to the final biological evaluation. The biotin moiety can be used for purification and in vitro assays.
Caption: General experimental workflow for PROTAC development.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Biotin-PEG4-alcohol, CAS 1217609-84-1 | AxisPharm [axispharm.com]
- 3. goldbio.com [goldbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]
- 6. Biotin-PEG4-NHS ester, 459426-22-3 | BroadPharm [broadpharm.com]
- 7. Biotin-PEG4-Amide-C6-Azide | PROTAC Linker | TargetMol [targetmol.com]
- 8. Biotin-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. enamine.net [enamine.net]
- 10. dissolutiontech.com [dissolutiontech.com]
Biotin-PEG4-OH vs. Biotin-PEG4-NHS Ester: A Technical Guide to Structure, Reactivity, and Application
In the fields of bioconjugation, diagnostics, and drug development, the precise attachment of biotin to proteins, antibodies, and other biomolecules is a foundational technique. This guide provides an in-depth comparison of two closely related yet functionally distinct biotinylation reagents: Biotin-PEG4-OH and Biotin-PEG4-NHS ester . Understanding their core chemical differences is paramount for selecting the appropriate reagent to ensure experimental success.
At their core, both molecules share a biotin head group for high-affinity binding to streptavidin and a hydrophilic 4-unit polyethylene glycol (PEG) spacer. This PEG linker enhances water solubility, reduces aggregation of the labeled molecule, and minimizes steric hindrance.[1][2][3] The critical distinction lies in their terminal functional group: a hydroxyl (-OH) group versus an N-hydroxysuccinimide (NHS) ester. This single difference fundamentally dictates their reactivity and, consequently, their applications.
Core Chemical Difference: A Tale of Two Functional Groups
This compound terminates in a hydroxyl group, which is a primary alcohol. In the context of bioconjugation, this -OH group is relatively inert and not suitable for direct, spontaneous reaction with functional groups on biomolecules like proteins.[4] Its utility lies as a building block or chemical intermediate . To be used for conjugation, the hydroxyl group must first be chemically "activated" to convert it into a more reactive species.[5][6]
In stark contrast, Biotin-PEG4-NHS ester is an amine-reactive biotinylation reagent .[7] The NHS ester is a highly reactive functional group specifically designed for efficient coupling with primary amines (-NH₂), such as the side chain of lysine residues or the N-terminus of proteins.[8][9] This reaction proceeds readily under mild pH conditions (typically pH 7-9) to form a stable and covalent amide bond.[1][10][11]
Comparative Data Overview
The following table summarizes the key quantitative and qualitative differences between the two reagents.
| Feature | This compound | Biotin-PEG4-NHS ester |
| Molecular Weight | ~475.6 g/mol | ~588.67 g/mol [1][11] |
| Spacer Arm Length | ~29 Å[1] | ~29 Å[1] |
| Terminal Reactive Group | Hydroxyl (-OH) | N-hydroxysuccinimide (NHS) Ester |
| Reactivity | Low; requires chemical activation[4] | High; directly reactive with primary amines[2] |
| Target Functional Group | N/A (must be activated first) | Primary Amines (-NH₂)[9] |
| Optimal Reaction pH | N/A | 7.0 - 9.0[10][11] |
| Resulting Bond | Varies based on activation chemistry | Stable Amide Bond |
| Primary Application | Chemical synthesis, surface modification, building block for multi-step conjugations[12][13] | Direct biotinylation of proteins, antibodies, and other amine-containing molecules[1][14] |
Signaling Pathways and Logical Workflows
The choice between these two reagents dictates the experimental workflow. Biotin-PEG4-NHS ester offers a direct path to biotinylation, while this compound requires a preliminary activation step.
Reaction Mechanisms Visualized
The fundamental difference in reactivity is best understood by visualizing the chemical reactions.
Experimental Protocols
Protocol 1: Direct Protein Biotinylation with Biotin-PEG4-NHS Ester
This protocol provides a general procedure for labeling a protein, such as an antibody, with Biotin-PEG4-NHS ester.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[8]
-
Biotin-PEG4-NHS ester.[1]
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
Anhydrous DMSO or DMF for dissolving the NHS ester.[11]
-
Desalting column or dialysis cassette for removing excess biotin.[15]
Procedure:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris or glycine) will compete with the reaction and must be removed.[8]
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEG4-NHS ester in DMSO or water to a stock concentration (e.g., 20 mM).[8] The NHS-ester moiety readily hydrolyzes, so solutions should not be prepared for storage.[8]
-
Calculation: Determine the volume of biotin reagent needed to achieve the desired molar excess. A 12- to 20-fold molar excess of biotin to protein is a common starting point for antibodies.[15]
-
Reaction: Add the calculated volume of the Biotin-PEG4-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[8][15]
-
Purification: Remove non-reacted and hydrolyzed biotin reagent using a desalting column or by dialysis against PBS.[15]
-
Storage: Store the biotinylated protein under conditions optimal for the non-labeled protein.
Protocol 2: Conceptual Workflow for Activation and Use of this compound
This compound is not a ready-to-use labeling reagent. It must first be activated. This is a multi-step chemical synthesis process, not a simple bioconjugation protocol. The following outlines a conceptual pathway.
Concept: To make this compound reactive towards primary amines, one common strategy is to convert the terminal hydroxyl group into a carboxylic acid, which can then be activated to an NHS ester.
Step 1: Oxidation to Carboxylic Acid
-
The terminal hydroxyl group of this compound is oxidized to a carboxylic acid (Biotin-PEG4-COOH) using a suitable oxidizing agent (e.g., Jones oxidation, TEMPO-mediated oxidation).
-
This creates an intermediate, Biotin-PEG4-Acid.[16]
-
Purification of the resulting Biotin-PEG4-COOH is required to remove the oxidizing agent and byproducts.
Step 2: Activation of Carboxylic Acid to NHS Ester
-
The purified Biotin-PEG4-COOH is then reacted with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent (e.g., EDC, DCC).
-
This reaction converts the carboxylic acid into an amine-reactive NHS ester, yielding Biotin-PEG4-NHS ester.
-
Following another purification step, the resulting molecule is chemically identical to the commercially available Biotin-PEG4-NHS ester and can be used for protein labeling as described in Protocol 1.
Conclusion: Selecting the Right Reagent
The choice between this compound and Biotin-PEG4-NHS ester is determined entirely by the intended application.
-
Choose Biotin-PEG4-NHS Ester for the direct, simple, and efficient biotinylation of proteins, antibodies, peptides, and other biomolecules containing primary amines.[1][14] It is the go-to reagent for most standard labeling applications in diagnostics and molecular biology.
-
Choose this compound if you are a synthetic chemist performing multi-step organic synthesis. It serves as a precursor or building block where the hydroxyl group is required for a specific chemical transformation, such as forming an ether linkage, esterification with a different acid, or as a starting point for creating a custom linker.[12]
References
- 1. goldbio.com [goldbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 4. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous Activation of RNA 2'-OH for Conjugation with Amines and Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotin-PEG4-NHS ester, 459426-22-3 | BroadPharm [broadpharm.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. purepeg.com [purepeg.com]
- 13. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 14. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Biotin-PEG4-COOH | CAS:721431-18-1 | Biopharma PEG [biochempeg.com]
The PEG4 Linker in Biotinylation: A Technical Guide for Advanced Life Science Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a linker molecule is a critical determinant of experimental success, influencing the stability, solubility, and functionality of the resulting conjugate. Among the array of available options, the discrete polyethylene glycol (PEG) linker, particularly the PEG4 variant, has emerged as a cornerstone technology in biotinylation reagents. This guide provides an in-depth technical overview of the PEG4 linker, its core properties, and its application in key experimental workflows, offering a comprehensive resource for professionals in research and drug development.
Core Concepts: Understanding the PEG4 Linker
The PEG4 linker is a short, hydrophilic spacer arm composed of four repeating ethylene glycol units. In the context of biotinylation, this linker connects the biotin molecule to a reactive group, most commonly an N-hydroxysuccinimide (NHS) ester, which facilitates covalent attachment to primary amines on target biomolecules like proteins and antibodies.
The distinct advantages of the PEG4 linker stem from its unique physicochemical properties:
-
Enhanced Hydrophilicity: The ethylene glycol units render the linker highly water-soluble. This property is transferred to the biotinylated molecule, which can mitigate the aggregation issues often associated with hydrophobic linkers, especially when labeling antibodies or other proteins in solution.[1][2]
-
Optimal Spacer Length: The defined length of the PEG4 spacer arm provides crucial distance between the biotin molecule and the conjugated protein.[2] This separation minimizes steric hindrance, ensuring that the biotin remains accessible for binding to avidin or streptavidin, a fundamental requirement for subsequent detection or purification steps.
-
Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to reduce the immunogenicity of therapeutic proteins. The PEG4 linker can create a protective hydration shell that may mask immunogenic epitopes on the conjugate.[3]
-
Flexibility and Biocompatibility: The PEG4 linker is a flexible chain, which allows for better interaction between the biotin and its binding partners. It is also non-toxic and biocompatible, making it suitable for in vivo and in vitro applications.[4]
Quantitative Data Summary
The selection of a linker in bioconjugation is often a balance of optimizing spacer length and hydrophilicity. The following tables provide a comparative summary of quantitative data for various linkers.
| Linker Type | Spacer Arm Length (Å) | Molecular Weight (Da) | Key Characteristics |
| NHS-Biotin | 13.5 | 341.38 | Standard, short hydrocarbon spacer. |
| NHS-LC-Biotin | 22.4 | 454.54 | Long-chain hydrocarbon spacer, increased length. |
| NHS-PEG4-Biotin | 29.0 | 588.67 | Hydrophilic, flexible, reduces aggregation. [2] |
| NHS-PEG12-Biotin | 57.1 | 941.13 | Increased hydrophilicity and spacer length. |
Table 1: Comparison of Spacer Arm Lengths and Molecular Weights for Common Biotinylation Reagents.
| Linker Class | General Hydrophilicity | Key Advantages | Potential Considerations |
| Alkyl Chains | Hydrophobic | Synthetically accessible, chemically stable.[5] | Can lead to aggregation of labeled proteins.[5] |
| PEG Linkers | Hydrophilic | Improves water solubility, reduces aggregation, non-immunogenic. [3][5] | Synthesis can be more complex and costly.[5] |
Table 2: Qualitative Comparison of Linker Classes.
Experimental Protocols
Detailed and reproducible protocols are paramount for successful biotinylation and subsequent applications. Below are methodologies for key experiments utilizing PEG4 biotinylation reagents.
Protocol 1: Antibody Biotinylation using NHS-PEG4-Biotin
This protocol is optimized for the efficient biotinylation of IgG antibodies, typically resulting in 3-5 biotin molecules per antibody.[6]
A. Materials Required:
-
Purified IgG antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
EZ-Link™ NHS-PEG4-Biotin.[6]
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0.[6]
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for reconstituting NHS-PEG4-Biotin.
-
Desalting column or dialysis cassette for removal of non-reacted biotin.[6]
B. Procedure:
-
Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[3][6]
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG4-Biotin in DMSO or DMF to create a 10-20 mM stock solution. Do not store the reconstituted reagent as the NHS-ester is susceptible to hydrolysis.[1][6]
-
Calculation of Reagent Volume: The amount of biotin reagent required depends on the antibody concentration. For a 2 mg/mL IgG solution, a 20-fold molar excess of NHS-PEG4-Biotin is recommended. For a 10 mg/mL solution, a 12-fold molar excess is typically sufficient.[6]
-
Biotinylation Reaction: Add the calculated volume of the NHS-PEG4-Biotin stock solution to the antibody solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[1][6]
-
Purification: Remove excess, non-reacted NHS-PEG4-Biotin using a desalting column or by dialysis against PBS. This step is crucial to prevent interference in downstream applications.[6]
-
Storage: Store the biotinylated antibody under the same conditions as the unlabeled antibody, typically at 4°C for short-term storage or -20°C for long-term storage.[7]
Protocol 2: Cell Surface Protein Biotinylation
This method allows for the specific labeling of proteins on the plasma membrane of living cells, as the charged nature of Sulfo-NHS-PEG4-Biotin prevents it from crossing the cell membrane.[6]
A. Materials Required:
-
Cells in suspension or adherent culture.
-
EZ-Link™ Sulfo-NHS-SS-Biotin (a cleavable version is often used for easier elution). A non-cleavable version like Sulfo-NHS-PEG4-Biotin can also be used.
-
Ice-cold Phosphate Buffered Saline (PBS), pH 8.0.[6]
-
Quenching Buffer: PBS containing 100 mM glycine.[6]
-
Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors.
B. Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. For suspension cells, pellet by centrifugation between washes. For adherent cells, gently aspirate and add the wash buffer.
-
Biotinylation Reaction: Resuspend or cover the cells with ice-cold PBS (pH 8.0) containing 0.5-1 mg/mL of Sulfo-NHS-SS-Biotin.[8]
-
Incubation: Incubate for 30 minutes at 4°C with gentle agitation to label the surface proteins.[4] Performing the reaction on ice minimizes the internalization of the biotin reagent.[6]
-
Quenching: Stop the reaction by washing the cells three times with ice-cold Quenching Buffer. The glycine in the buffer will react with and quench any excess biotinylation reagent.[6]
-
Cell Lysis: Lyse the cells by adding ice-cold Lysis Buffer with protease inhibitors. Incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9] The supernatant contains the biotinylated cell surface proteins and is ready for downstream applications like streptavidin pull-down.
Protocol 3: Streptavidin Pull-Down of Biotinylated Proteins
This protocol describes the affinity purification of biotinylated proteins from a cell lysate using streptavidin-conjugated magnetic beads.
A. Materials Required:
-
Clarified cell lysate containing biotinylated proteins (from Protocol 2).
-
Streptavidin magnetic beads.
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (e.g., SDS-PAGE sample buffer for denaturing elution, or a buffer containing a high concentration of free biotin for competitive elution if a non-cleavable linker was used).
B. Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in the vial. Transfer the desired amount of bead slurry to a new tube. Place the tube on a magnetic rack to pellet the beads and discard the storage buffer.
-
Equilibration: Wash the beads three times with Binding/Wash Buffer. For each wash, resuspend the beads in the buffer, place the tube on the magnetic rack, and discard the supernatant.
-
Binding: After the final wash, resuspend the beads in the clarified cell lysate. Incubate for 1-2 hours at 4°C with end-over-end rotation to allow the biotinylated proteins to bind to the streptavidin beads.
-
Washing: Pellet the beads using the magnetic rack and discard the supernatant (unbound proteins). Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution:
-
Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. The eluted proteins are now ready for analysis by Western blotting.
-
Cleavable Linker Elution: If a cleavable linker (e.g., Sulfo-NHS-SS-Biotin) was used, elute by resuspending the beads in a buffer containing a reducing agent like DTT (e.g., 50 mM DTT) and incubating for 30 minutes at 50°C.
-
-
Analysis: Collect the eluate after pelleting the beads on the magnetic rack. The purified biotinylated proteins in the eluate can be analyzed by Western blotting, mass spectrometry, or other proteomic techniques.
Visualizations of Key Workflows and Interactions
To further elucidate the processes and relationships described, the following diagrams have been generated using Graphviz.
Caption: Reaction mechanism of NHS-ester biotinylation.
Caption: The strong, non-covalent interaction between streptavidin and biotin.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Surface protein biotinylation [protocols.io]
- 5. precisepeg.com [precisepeg.com]
- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Reactivity and Applications of Biotin-PEG4-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Biotin-PEG4-OH, a versatile biotinylation reagent. It details the reactivity of its terminal hydroxyl group with various functional groups, offers established experimental protocols, and presents quantitative data to inform experimental design. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing biotinylation for bioconjugation, targeted drug delivery, and diagnostic assay development.
Introduction to this compound
This compound is a bifunctional molecule composed of a biotin moiety, a hydrophilic four-unit polyethylene glycol (PEG) spacer, and a terminal primary hydroxyl (-OH) group.[1][2][3] The biotin component provides high-affinity binding to avidin and streptavidin, forming the basis of numerous detection and purification systems.[4] The PEG spacer enhances water solubility, reduces steric hindrance, and minimizes non-specific binding, thereby improving the pharmacokinetic and pharmacodynamic properties of conjugated molecules.[2][5][6][7][8] The terminal hydroxyl group serves as a reactive handle for covalent attachment to various functional groups, either directly or after activation to a more reactive species.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 1217609-84-1 | [1][9][10] |
| Molecular Formula | C18H33N3O6S | [3][9][10][11] |
| Molecular Weight | 419.54 g/mol | [3][9][10][11] |
| Appearance | White to off-white powder or waxy solid | [1][9] |
| Purity | ≥95% | [1][10] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Conditions | -20°C, protected from moisture and light | [1][9][10] |
Reactivity of the Terminal Hydroxyl Group
The primary hydroxyl group of this compound is a versatile functional group that can be reacted with several other functionalities, typically through activation. Direct reactions are also possible but often require harsher conditions.
Reactions with Carboxylic Acids and Activated Esters
The hydroxyl group can react with carboxylic acids to form ester linkages. This reaction is typically facilitated by activating the carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester.
Caption: Ester bond formation via carbodiimide chemistry.
Alternatively, the hydroxyl group can react directly with pre-activated esters, such as NHS esters, although this is less common than the reaction of NHS esters with primary amines.
Conversion to Other Functional Groups
For broader reactivity, the terminal hydroxyl group of this compound is often converted into other functional groups. This strategy significantly expands its utility in bioconjugation.
Caption: Synthetic routes from this compound.
-
Biotin-PEG4-Amine: The hydroxyl group can be activated with a leaving group like tosyl or mesyl, followed by nucleophilic substitution with ammonia or an amine-containing reagent. Biotin-PEG4-amine can then react with NHS esters or carboxylic acids (in the presence of EDC) to form stable amide bonds.[12]
-
Biotin-PEG4-Carboxylic Acid: Oxidation of the primary alcohol yields a carboxylic acid.[13][14][15] This derivative can be coupled to primary amines using carbodiimide chemistry.[8][13][15]
-
Biotin-PEG4-Thiol: The hydroxyl group can be converted to a thiol through various methods, such as activation followed by reaction with a thiolating agent. Thiols are reactive towards maleimides and other thiol-reactive groups.[][17][18]
-
Biotin-PEG4-Azide/Alkyne: The hydroxyl group can be converted to an azide or alkyne to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[19][20][21] These reactions are highly specific and efficient.
Experimental Protocols
The following are generalized protocols for common biotinylation reactions involving derivatives of this compound. Optimization is often necessary for specific applications.
Protocol for Biotinylation of Proteins with Biotin-PEG4-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with Biotin-PEG4-NHS ester, a derivative of this compound.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.[22][23]
-
Prepare Biotin-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS ester in DMSO or DMF to a concentration of 10-20 mg/mL.[24]
-
Biotinylation Reaction: Add a 20- to 50-fold molar excess of the Biotin-PEG4-NHS ester stock solution to the protein solution.[25] The optimal molar ratio may need to be determined empirically.[22]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[22][24]
-
Quenching (Optional): To stop the reaction, add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer.[22][25]
Table 2: Quantitative Parameters for Protein Biotinylation with Biotin-PEG4-NHS Ester
| Parameter | Typical Range/Value | Notes | References |
| Protein Concentration | 1-10 mg/mL | Higher concentrations may require a lower molar excess of biotin reagent. | [22][25] |
| Molar Excess of Biotin Reagent | 12- to 50-fold | Dependent on protein concentration and desired degree of labeling. | [22][25] |
| Reaction pH | 7.0-9.0 | Optimal for reaction with primary amines. | [5][6][26][27] |
| Incubation Time | 30 min (RT) to 2 hours (4°C) | Longer incubation does not necessarily increase labeling efficiency. | [22] |
| Degree of Labeling (DOL) | 1-6 biotins per antibody | Varies with reaction conditions. Can be quantified using HABA/avidin assays. | [25] |
Protocol for Coupling Biotin-PEG4-Carboxylic Acid to Amines
This protocol outlines the conjugation of Biotin-PEG4-Carboxylic Acid to a molecule containing a primary amine.
Materials:
-
Amine-containing molecule in a suitable buffer (e.g., MES or PBS, pH 6.0-7.5)
-
Biotin-PEG4-Carboxylic Acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
(Optional) NHS or Sulfo-NHS
-
Anhydrous DMSO or DMF
-
Purification supplies (e.g., dialysis, chromatography)
Procedure:
-
Dissolve Reagents: Dissolve Biotin-PEG4-Carboxylic Acid in DMSO or DMF. Dissolve EDC and NHS (if used) in a suitable buffer immediately before use.
-
Activation of Carboxylic Acid: Add a 1.2- to 1.5-fold molar excess of EDC and NHS over the Biotin-PEG4-Carboxylic Acid. Incubate for 15-30 minutes at room temperature to form the active ester.
-
Conjugation Reaction: Add the activated Biotin-PEG4-Carboxylic Acid solution to the amine-containing molecule.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate to remove unreacted reagents and byproducts.
Applications in Research and Drug Development
The versatility of this compound and its derivatives makes them invaluable tools in various scientific disciplines.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, biotinylation can be used for purification, characterization, and as part of the linker system.[] The strong and specific interaction between biotin and avidin/streptavidin allows for efficient isolation and detection of biotin-labeled ADCs.[]
Caption: ADC purification workflow.
Targeted Drug Delivery
Biotin can act as a targeting ligand to deliver drugs or imaging agents to cells that overexpress biotin receptors. The this compound linker can be used to attach biotin to nanoparticles, liposomes, or drug molecules, enhancing their delivery to target tissues.[1][7]
Immunoassays and Diagnostics
The high affinity of the biotin-streptavidin interaction is widely exploited in diagnostic assays such as ELISA, Western blotting, and immunohistochemistry. This compound can be used to label antibodies, proteins, or nucleic acid probes, enabling sensitive detection.[1]
Conclusion
This compound is a highly versatile reagent for bioconjugation. While its terminal hydroxyl group can be directly reacted, its true potential is realized through its conversion to a variety of other functional groups, including amines, carboxylic acids, thiols, azides, and alkynes. This guide provides the foundational knowledge and protocols for researchers to effectively utilize this compound and its derivatives in a wide range of applications, from fundamental research to the development of novel therapeutics and diagnostics.
References
- 1. Biotin-PEG4-alcohol, CAS 1217609-84-1 | AxisPharm [axispharm.com]
- 2. Biotin-PEG4-alcohol - Creative Biolabs [creative-biolabs.com]
- 3. Biotin-PEG4-alcohol_1217609-84-1_新研博美 [xinyanbm.com]
- 4. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 5. goldbio.com [goldbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Biotin alcohol PEG | Biotin-PEG-alcohol | AxisPharm [axispharm.com]
- 8. interchim.fr [interchim.fr]
- 9. purepeg.com [purepeg.com]
- 10. This compound | CAS:1217609-84-1 | Biopharma PEG [biochempeg.com]
- 11. precisepeg.com [precisepeg.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]
- 14. Biotin-PEG4-COOH | CAS:721431-18-1 | Biopharma PEG [biochempeg.com]
- 15. lumiprobe.com [lumiprobe.com]
- 17. Biotin PEG Thiol, Biotin-PEG-SH [nanocs.net]
- 18. Biotin-PEG-Thiol - CD Bioparticles [cd-bioparticles.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. Biotin-PEG4-Alkyne | CAS:1458576-00-5 | Biopharma PEG [biochempeg.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. attogene.com [attogene.com]
- 24. benchchem.com [benchchem.com]
- 25. broadpharm.com [broadpharm.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. Biotin-PEG4-NHS ester, 459426-22-3 | BroadPharm [broadpharm.com]
The Pillar of Precision: A Technical Guide to the Storage and Stability of Biotin-PEG4-OH Solutions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and targeted drug delivery, the reliability of every component is paramount. Biotin-PEG4-OH, a cornerstone reagent, serves as a versatile linker, bridging the powerful biotin-avidin interaction with a hydrophilic polyethylene glycol (PEG) spacer. Understanding its stability and proper storage is not merely a matter of protocol but a fundamental requirement for reproducible and accurate results. This in-depth technical guide provides a comprehensive overview of the storage and stability of this compound solutions, offering detailed experimental protocols and visualizations to ensure the integrity of your research.
Core Concepts: Understanding the Molecule
This compound consists of three key functional components:
-
Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, forming one of the strongest known non-covalent bonds in nature. This interaction is the linchpin for numerous detection and purification applications.
-
PEG4 Spacer: A tetra-polyethylene glycol linker that is hydrophilic, biocompatible, and flexible. It enhances the aqueous solubility of the conjugate and provides spatial separation between the biotin moiety and the attached molecule, minimizing steric hindrance.
-
Hydroxyl Group (-OH): A terminal primary alcohol that can be further functionalized, for example, by activation to an NHS ester for reaction with primary amines, or used in other chemical modifications.
The stability of the entire molecule is dictated by the individual stabilities of the biotin and PEG components.
Storage and Handling of Solid this compound
Proper storage of this compound in its solid form is crucial for maintaining its long-term integrity.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is the most frequently recommended storage temperature.[1][2][3] Some suppliers also suggest storage at -18°C or -5°C.[1][4][5][6] | Minimizes potential degradation over time. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The PEG component is susceptible to oxidation.[7] |
| Light | Protect from light.[1][4] | Reduces the risk of photo-oxidation. |
| Moisture | Store in a desiccated environment.[8][9] | The compound is hygroscopic and moisture can promote degradation. |
| Shelf Life | When stored properly, the solid form is stable for at least 12 months.[2] Some sources indicate stability for up to 4 years.[10] | Adherence to optimal storage conditions ensures long-term viability. |
Stability of this compound in Solution
The stability of this compound in solution is a more complex issue, influenced by the solvent, pH, temperature, and the presence of other reactive species. While specific quantitative data for this compound is not extensively published, the stability can be inferred from the behavior of its constituent parts.
Biotin Moiety Stability
The biotin molecule itself is quite robust under a range of conditions.
Table 2: Stability of the Biotin Moiety in Aqueous Solution
| Condition | Stability Profile |
| pH | Stable in moderately acidic to neutral solutions (pH 4-9).[11] Stability decreases at pH > 9.[1][5] |
| Temperature | Stable at 100°C in moderately acidic or neutral aqueous solutions.[1][5] |
| Light | Can be degraded by exposure to UV light.[11] |
PEG Moiety Stability
The polyethylene glycol chain is the more susceptible part of the molecule to degradation in solution.
Table 3: Stability Considerations for the PEG Moiety in Aqueous Solution
| Factor | Impact on Stability |
| Oxidation | Susceptible to oxidative degradation, which can be accelerated by heat, light, and the presence of oxygen.[7][12] This can lead to chain scission and the formation of acidic byproducts like formic and acetic acids.[2][13] |
| Temperature | Elevated temperatures accelerate oxidative degradation.[11] |
| pH | The ether linkages in PEG are generally stable to hydrolysis under neutral and moderately acidic or basic conditions.[12] |
Recommendations for Solution Handling
Based on the known stability of biotin and PEG, the following best practices are recommended for handling this compound solutions:
-
Prepare Fresh: Solutions should ideally be prepared fresh for each experiment to minimize degradation.
-
Solvent Choice: this compound is soluble in water and other polar organic solvents like DMSO and DMF.[9] For aqueous applications, use high-purity, deoxygenated water.
-
pH: Maintain a pH between 4 and 9 for optimal stability of the biotin moiety.[11]
-
Storage of Stock Solutions: If short-term storage of a stock solution is necessary, it is recommended to store it at -20°C or -80°C.[14] Aliquot the solution to avoid repeated freeze-thaw cycles. For organic stock solutions (e.g., in anhydrous DMSO), stability can be maintained for up to a month at -20°C or -80°C when protected from moisture.[14]
-
Inert Atmosphere: For longer-term storage of aqueous solutions, purging the container with an inert gas like argon or nitrogen can help prevent oxidation of the PEG chain.[11]
-
Light Protection: Store solutions protected from light.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Choose a suitable solvent based on the downstream application. For aqueous buffers, ensure the pH is within the stable range (4-9). Anhydrous DMSO or DMF are good choices for creating concentrated stock solutions.
-
Dissolution: Add the desired volume of solvent to the solid this compound. Vortex briefly to ensure complete dissolution.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes. For aqueous solutions, consider purging with an inert gas. Store at -20°C or -80°C.
Proposed Protocol for a Stability-Indicating HPLC-CAD Assay
Since this compound lacks a strong UV chromophore, High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is a suitable analytical method for a stability study.[15][16]
Objective: To assess the stability of a this compound solution over time under various storage conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol, and formic acid
-
Various buffers (e.g., phosphate buffer at pH 5, 7, and 9)
-
Temperature-controlled chambers (e.g., 4°C, 25°C, 40°C)
-
HPLC system with a CAD or ELSD detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.0 µm)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired solvent (e.g., water, PBS pH 7.4, DMSO).
-
Aliquot the stock solution into separate vials for each time point and storage condition.
-
Storage conditions to test could include:
-
Temperature: 4°C, 25°C, 40°C
-
pH: 5, 7, 9 (for aqueous solutions)
-
Light exposure: Protected from light vs. exposed to ambient light.
-
-
-
HPLC-CAD Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (e.g., 50:50 v/v)
-
Gradient Elution: Develop a gradient to effectively separate the parent this compound peak from potential degradants. A starting point could be:
-
0-5 min: 20% B
-
5-20 min: Gradient to 80% B
-
20-25 min: Hold at 80% B
-
25-26 min: Gradient back to 20% B
-
26-30 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
CAD Settings: Optimize according to the manufacturer's instructions (e.g., evaporation temperature 35°C).
-
-
Data Collection and Analysis:
-
Analyze samples at specified time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).
-
Record the peak area of the main this compound peak.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Table 4: Example Data Presentation for Stability Study
| Storage Condition | Time Point | % Remaining this compound | Observations (e.g., new peaks) |
| 4°C, pH 7.4, Dark | 0 | 100% | - |
| 1 week | 99.5% | No significant changes | |
| 1 month | 98.2% | Minor peak at RT x.x min | |
| 25°C, pH 7.4, Dark | 0 | 100% | - |
| 1 week | 95.1% | Small degradation peak observed | |
| 1 month | 85.3% | Increase in degradation peak area | |
| 40°C, pH 9.0, Light | 0 | 100% | - |
| 1 week | 70.2% | Multiple degradation peaks | |
| 1 month | 45.8% | Significant degradation |
Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates the logical flow of the proposed stability study.
References
- 1. ymcamerica.com [ymcamerica.com]
- 2. Protocol: Sandwich ELISA (Colorimetric) – Biotin/Streptavidin Detection [novusbio.com]
- 3. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mabtech.com [mabtech.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection | Springer Nature Experiments [experiments.springernature.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. neb.com [neb.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Navigating the Safety Profile of Biotin-PEG4-OH: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of chemical reagents is paramount. This in-depth technical guide provides a detailed overview of the safety data sheet (SDS) for Biotin-PEG4-OH (CAS No. 1217609-84-1), a commonly used PEGylated biotin linker in various bioconjugation and research applications.
This guide synthesizes critical safety information, handling protocols, and hazard identification to ensure the safe and effective use of this compound in the laboratory. The following sections present a clear and concise summary of the available safety data, structured for easy reference and implementation in experimental workflows.
Physicochemical and Hazard Identification
This compound is a solid, with its appearance described as a waxy solid.[1] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1217609-84-1 | [1][2] |
| Molecular Formula | C18H33N3O6S | [1][2] |
| Molecular Weight | 419.54 g/mol | [1][2] |
| Appearance | Waxy solid | [1] |
| Purity | ≥ 95% | [1] |
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
The signal word associated with these classifications is "Warning".
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
A detailed breakdown of recommended personal protective equipment is provided below.
| Protection Type | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
| Engineering Controls | Work in a fume hood, especially when handling larger quantities or when dust generation is likely. |
Storage and Disposal
| Aspect | Recommendation |
| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is -20°C.[1] |
| Incompatible Materials | Avoid contact with strong oxidizing agents. |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. |
Emergency and First-Aid Procedures
In the event of accidental exposure, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Experimental Workflow for Safe Handling
The following diagram illustrates a standardized workflow for handling this compound in a laboratory setting, from receipt to disposal, incorporating key safety checkpoints.
Toxicological and Ecological Information
Detailed toxicological and ecological studies for this compound are not extensively available in the provided safety data sheets. As with many research chemicals, the toxicological properties have not been fully investigated. Therefore, it is essential to handle this compound with the assumption that it is potentially hazardous.
| Information Type | Data |
| Acute Toxicity | No data available. |
| Carcinogenicity | No data available. |
| Mutagenicity | No data available. |
| Teratogenicity | No data available. |
| Ecological Toxicity | No data available. |
Given the lack of comprehensive data, it is imperative to prevent release into the environment. All waste materials should be disposed of as hazardous waste.
This technical guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier. Researchers should always consult the most current SDS before handling any chemical and ensure that they are fully trained in laboratory safety procedures.
References
A Technical Guide to High-Purity Biotin-PEG4-OH for Researchers and Drug Developers
Introduction: Biotin-PEG4-OH is a high-purity bi-functional molecule integral to modern bioconjugation, chemical biology, and drug development. Comprising a biotin moiety, a discrete four-unit polyethylene glycol (PEG) spacer, and a terminal primary hydroxyl group, this reagent serves as a versatile building block for synthesizing complex bioconjugates, probes, and targeted therapeutics like PROTACs (Proteolysis Targeting Chimeras). The hydrophilic PEG4 linker enhances solubility, reduces steric hindrance, and provides a flexible spacer arm, ensuring that the biotin group can efficiently bind to avidin or streptavidin proteins without compromising the function of the conjugated molecule.[1][2][3] This guide provides an in-depth overview of commercial suppliers, technical specifications, and key experimental protocols relevant to the application of high-purity this compound.
Commercial Suppliers and Product Specifications
Sourcing high-purity this compound is critical for reproducible and reliable experimental outcomes. Purity is typically assessed by HPLC and NMR, with most reputable suppliers offering a purity of ≥95%. Below is a comparative summary of prominent commercial suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Weight (Da) | Purity Specification |
| Biopharma PEG | This compound | 1217609-84-1 | 419.5 | ≥95% |
| BroadPharm | This compound | 1217609-84-1 | 419.54 | >95% |
| Chem-Impex | Biotin-PEG4-alcohol | 1217609-84-1 | 419.54 | ≥95%[4] |
| MedchemExpress | This compound | 1217609-84-1 | 419.54 | >98% |
| PurePEG | (+)-Biotin-PEG4-OH | 1217609-84-1 | 417.54 | >95%[5] |
| AxisPharm | Biotin-PEG4-alcohol | 1217609-84-1 | 419.54 | >95% |
| Creative Biolabs | Biotin-PEG4-alcohol | 1217609-84-1 | 419.5 | 95%[6] |
Note: Molecular weights and purity levels may vary slightly between batches. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.[7]
Core Applications and Logical Role
This compound is a foundational linker used to build more complex molecules. Its primary applications include its use in drug delivery, nanotechnology, and as a key component in the synthesis of PROTACs.[8][9] In PROTACs, the linker physically separates the two key ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase, facilitating the degradation of the target protein.
Experimental Protocols
The terminal hydroxyl (-OH) group of this compound is not reactive on its own and requires chemical activation to enable conjugation to other molecules. A common and effective strategy is to convert the alcohol into a better leaving group, such as a tosylate, which can then be easily displaced by nucleophiles like amines (-NH2) or thiols (-SH).
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group to a p-toluenesulfonate (tosylate) ester. The resulting Biotin-PEG4-OTs is highly reactive towards nucleophilic substitution.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
Methodology:
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine or pyridine (3 equivalents) to the stirred solution. The base acts as a catalyst and scavenges the HCl byproduct.
-
Tosylation: Slowly add p-Toluenesulfonyl chloride (TsCl) (1.5 equivalents), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).[7]
-
Workup:
-
Quench the reaction with the addition of a small amount of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, 5% NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
-
Purification: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure. The crude product, Biotin-PEG4-OTs, can be further purified by column chromatography on silica gel if required.
-
Verification: Confirm the structure and purity of the final product using ¹H NMR and Mass Spectrometry.
Protocol 2: Conjugation and Affinity Pull-Down Assay
This protocol outlines the use of activated Biotin-PEG4-OTs to label a protein of interest (POI) via a primary amine (e.g., lysine residue) and its subsequent use in an affinity pull-down experiment to identify interacting partners.
Materials:
-
Biotin-PEG4-OTs (from Protocol 1)
-
Protein of Interest (POI) in an amine-free buffer (e.g., PBS, pH 7.5-8.5)
-
Streptavidin-coated magnetic beads
-
Cell lysate containing potential binding partners
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for Western blotting or Mass Spectrometry
Methodology:
-
Biotinylation of POI:
-
Dissolve the purified POI in PBS (pH 8.0) to a concentration of 1-5 mg/mL.
-
Add a 10 to 20-fold molar excess of Biotin-PEG4-OTs (dissolved in a small amount of DMSO) to the protein solution.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted biotinylation reagent using a desalting column or dialysis.
-
-
Affinity Pull-Down:
-
Equilibrate streptavidin-coated magnetic beads by washing them three times with wash buffer.
-
Incubate the biotinylated POI with the equilibrated beads for 1 hour at 4 °C to allow for capture.
-
Wash the beads three times with wash buffer to remove any unbound protein.
-
Add the cell lysate to the beads and incubate for 2-4 hours at 4 °C to allow for the binding of interacting proteins.
-
-
Washing and Elution:
-
Wash the beads extensively (5-6 times) with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95 °C for 5 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the protein complexes by Western blotting (to confirm known interactors) or by Mass Spectrometry (to identify novel binding partners).
-
The following workflow diagram illustrates the key steps from activation to analysis.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 5. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 8. Khan Academy [khanacademy.org]
- 9. reddit.com [reddit.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Biotin-PEG4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin (Vitamin B7) and streptavidin or avidin is one of the strongest known non-covalent bonds in nature, making it an invaluable tool for a multitude of applications, including protein purification, immobilization, and detection.[1] Biotin-PEG4 linkers are frequently employed to introduce biotin onto biomolecules.[2][3] The polyethylene glycol (PEG) spacer arm enhances the water solubility of the labeled molecule, reduces aggregation, and minimizes steric hindrance, thereby preserving the biological activity of the protein.[4][5]
This document provides a detailed protocol for the labeling of proteins using Biotin-PEG4, focusing on the amine-reactive N-hydroxysuccinimide (NHS) ester form, which is the most common method for biotinylating proteins.
Principle of the Reaction
Protein biotinylation with an NHS-ester derivative of Biotin-PEG4 targets primary amines (-NH2), which are predominantly found on the N-terminus of polypeptide chains and the side chains of lysine (K) residues.[4][5] In a buffer with a pH of 7-9, the NHS ester reacts with the primary amine via nucleophilic attack, forming a stable amide bond and releasing the NHS group.[5]
It is important to note that Biotin-PEG4-OH itself is not directly reactive with proteins. The terminal hydroxyl group (-OH) must first be activated, for example, by converting it into a reactive ester like an NHS ester (Biotin-PEG4-NHS) to enable efficient conjugation to primary amines. This document will focus on the use of the pre-activated Biotin-PEG4-NHS.
Quantitative Data Summary
The efficiency of biotinylation can be influenced by several factors, including the concentration of the protein, the molar ratio of the biotin reagent to the protein, and the reaction conditions. The following tables summarize key quantitative data for consideration.
Table 1: Recommended Molar Excess of Biotin-PEG4-NHS for Protein Labeling
| Protein Concentration | Recommended Molar Fold Excess of Biotin-PEG4-NHS | Expected Biotin Molecules per Antibody (IgG) |
| 10 mg/mL | ≥ 12-fold | ~8-12 |
| 2 mg/mL | ≥ 20-fold | 4-6 |
| 1-10 mg/mL (general) | 20-fold | 4-6 |
| 50-200 µg/mL | 50-fold | 1-3 |
Data compiled from multiple sources.[4][6][7][8]
Table 2: General Reaction Conditions for Protein Biotinylation
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | Amine-free buffer, pH 7.0-8.5 | Phosphate-buffered saline (PBS) is commonly used. Avoid buffers containing primary amines like Tris or glycine.[4][7] |
| Reaction Temperature | Room temperature or on ice | Room temperature incubation is faster, while incubation on ice may be preferred for sensitive proteins. |
| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice | Longer incubation times are generally not harmful to the reaction but may affect protein stability.[5][7] |
| Reagent Preparation | Reconstitute Biotin-PEG4-NHS immediately before use | The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions.[4] Stock solutions can be prepared in anhydrous DMSO or DMF and stored at -20°C.[4] |
Experimental Protocols
Materials
-
Protein of interest (dissolved in an amine-free buffer like PBS)
-
EZ-Link™ NHS-PEG4-Biotin (or equivalent)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (optional, for stock solution)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer (optional): 1M Tris-HCl, pH 7.5
-
Method for removal of non-reacted biotin (e.g., spin desalting columns, dialysis cassettes)
Protocol for Protein Biotinylation
-
Preparation of Protein Solution:
-
Preparation of Biotin-PEG4-NHS Solution:
-
Allow the vial of Biotin-PEG4-NHS to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Immediately before use, prepare a 10 mM stock solution of Biotin-PEG4-NHS in anhydrous DMSO or water.[6][7] For example, dissolve 2.9 mg of HOOK™ NHSdPEG™4-Biotin in 500 µl of deionized water for a 10mM solution.[7] Note that aqueous solutions of NHS esters are not stable and should be used promptly.[4]
-
-
Calculation of Biotin-PEG4-NHS Volume:
-
Calculate the volume of the Biotin-PEG4-NHS stock solution required to achieve the desired molar excess (see Table 1).
-
Example Calculation for a 20-fold molar excess for 1 mL of a 2 mg/mL IgG solution (MW: 150,000 g/mol ):
-
mmoles of IgG = (2 mg) / (150,000 mg/mmol) = 1.33 x 10^-5 mmol
-
mmoles of Biotin-PEG4-NHS = 1.33 x 10^-5 mmol * 20 = 2.66 x 10^-4 mmol
-
Volume of 10 mM Biotin-PEG4-NHS = (2.66 x 10^-4 mmol) / (10 mmol/mL) = 2.66 x 10^-5 mL = 26.6 µL
-
-
-
Biotinylation Reaction:
-
Add the calculated volume of the Biotin-PEG4-NHS solution to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7]
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a quenching buffer that contains primary amines, such as Tris, to a final concentration of 50-100 mM. This will consume the unreacted NHS-ester.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, non-reacted Biotin-PEG4-NHS using a spin desalting column or by dialysis against PBS.[4] This step is crucial to prevent interference from free biotin in downstream applications.
-
-
Storage:
-
Store the purified biotinylated protein under the same conditions that are optimal for the unlabeled protein. For long-term storage, it is recommended to store at -20°C or -80°C, with the optional addition of a stabilizing protein like BSA and a bacteriostatic agent like sodium azide.[10]
-
Determination of Biotin Incorporation (Optional)
The degree of biotinylation can be quantified using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[4][7] This assay is based on the displacement of the HABA dye from avidin by biotin, which results in a measurable decrease in absorbance at 500 nm.[4]
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Reaction of Biotin-PEG4-NHS with a primary amine on a protein.
Caption: Application of biotinylated proteins in a pull-down assay.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 3. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. apexbt.com [apexbt.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. apexbt.com [apexbt.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Biotin-PEG4-OH Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The exceptionally strong and specific non-covalent interaction between biotin and avidin or streptavidin (Kd ≈ 10⁻¹⁵ M) allows for highly sensitive detection, efficient purification, and targeted delivery of biomolecules.[1][2] The incorporation of a polyethylene glycol (PEG) spacer, such as the tetra-PEG linker (PEG4), between biotin and the target molecule enhances water solubility, reduces steric hindrance, and minimizes aggregation of the conjugated protein.[3][4]
This document provides detailed protocols for the conjugation of biotin to primary amines using a Biotin-PEG4 linker. While the terminal hydroxyl group (-OH) of Biotin-PEG4-OH can be activated for conjugation, a more direct and widely used approach involves the use of an N-hydroxysuccinimide (NHS) ester-activated derivative, such as Biotin-PEG4-NHS.[3][5] This NHS ester reacts efficiently with primary amines (e.g., the side chain of lysine residues in proteins or amine-functionalized surfaces) under mild conditions to form a stable amide bond.[2][6][7] These notes will focus on the use of the NHS ester for conjugation.
Core Applications
The versatility of Biotin-PEG4 conjugation makes it invaluable for a wide range of applications:
-
Protein and Antibody Labeling: For use in immunoassays such as ELISA, Western blotting, and immunohistochemistry.[1]
-
Affinity Purification: Immobilization of biotinylated proteins on streptavidin-coated resins for the isolation of binding partners.[8][9][10][]
-
Drug Delivery and Targeting: Surface modification of nanoparticles, liposomes, or drug molecules to facilitate targeted delivery via the biotin-avidin interaction.[4][12]
-
Biosensor Development: Immobilization of biotinylated probes onto streptavidin-coated sensor surfaces.[12]
Chemical Reaction Workflow
The conjugation process involves the reaction of an NHS-activated Biotin-PEG4 with a primary amine on the target molecule.
Caption: Chemical reaction of Biotin-PEG4-NHS with a primary amine.
Experimental Protocols
Protocol 1: Biotinylation of a Protein (e.g., IgG Antibody)
This protocol describes the general procedure for labeling a protein with Biotin-PEG4-NHS ester.
Materials:
-
Protein (e.g., IgG antibody)
-
Biotin-PEG4-NHS Ester
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[2][13]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification system: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette (e.g., Slide-A-Lyzer™).[7][13]
Procedure:
-
Protein Preparation:
-
If the protein solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, perform a buffer exchange into the Reaction Buffer.[2]
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Biotin-PEG4-NHS Ester Solution Preparation:
-
Biotinylation Reaction:
-
Calculate the required volume of the Biotin-PEG4-NHS ester solution to add to the protein solution. A 12- to 20-fold molar excess of the biotin reagent is generally recommended for proteins at concentrations of 2-10 mg/mL and ≤ 2 mg/mL, respectively.[7] The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13][14]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted Biotin-PEG4-NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.[2]
-
-
Purification of the Biotinylated Protein:
-
Remove excess, non-reacted biotin reagent and the quenching agent by dialysis against PBS or by using a desalting column according to the manufacturer's instructions.[13]
-
-
Storage:
-
Store the purified biotinylated protein under the same conditions as the original, unlabeled protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[14]
-
Protocol 2: Characterization of Biotinylation - HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotin incorporation.[7][13]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer
Procedure:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ HABA/Avidin).
-
Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix.
-
Measure the absorbance at 500 nm again once the reading has stabilized (A₅₀₀ HABA/Avidin/Biotin).
-
The decrease in absorbance is proportional to the amount of biotin in the sample, as biotin displaces the HABA from the avidin.[7] The moles of biotin per mole of protein can be calculated using the manufacturer's instructions for the specific HABA assay kit used.
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Reaction pH | 7.0 - 9.0 | [3][5] |
| Protein Concentration | 1 - 10 mg/mL | |
| Molar Excess of Biotin Reagent | 12- to 20-fold | [7] |
| Reaction Time (Room Temp) | 30 - 60 minutes | [13][14] |
| Reaction Time (On Ice) | 2 hours | [13] |
| Biotin-PEG4-NHS Stock Solution | 10 - 20 mM in DMSO or DMF | [7][13] |
| Quenching Agent Concentration | 50 - 100 mM (final) | [2] |
Experimental Workflow Diagram
Caption: Workflow for biotinylating a protein with Biotin-PEG4-NHS.
Purification and Analysis Logical Flow
Caption: Logical flow for purification and analysis of biotinylated proteins.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 3. goldbio.com [goldbio.com]
- 4. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. goldbio.com [goldbio.com]
- 9. Biotin Affinity Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biotin-PEG4-alcohol, CAS 1217609-84-1 | AxisPharm [axispharm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
Application Note: Activating Carboxyl Groups with Carbodiimides for Biotinylation using a Biotin-PEG Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Covalent modification of proteins and other biomolecules is a cornerstone of modern biotechnology and drug development. One of the most common and versatile methods for this is biotinylation, which allows for the highly specific and high-affinity detection, purification, and immobilization of target molecules through the biotin-streptavidin interaction.[1][2] The introduction of a polyethylene glycol (PEG) spacer arm, such as in Biotin-PEG4, enhances the water solubility of the labeled molecule and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.[3][4][5][6]
This application note provides a detailed protocol for the conjugation of a biotin-PEG linker to a molecule containing a carboxyl group (-COOH), such as on proteins (aspartate, glutamate residues, or the C-terminus) or functionalized surfaces.[7][8] The method utilizes carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to activate the carboxyl group for efficient reaction with an amine-containing biotin-PEG derivative.[9]
It is important to note that while the topic specifies "Biotin-PEG4-OH", carbodiimide chemistry with EDC/NHS is designed to create a stable amide bond by coupling a carboxyl group to a primary amine. Therefore, for this reaction to proceed efficiently, an amine-terminated linker such as Biotin-PEG4-Amine is the appropriate reagent.[4] The protocols detailed below are based on the use of this amine-containing biotinylation reagent.
Reaction Principle
The coupling process can be performed in either a one-step or a two-step reaction. The two-step process is generally recommended as it can minimize undesirable side reactions, such as the polymerization of the carboxyl-containing molecule if it also contains primary amines.[9]
-
Activation: The carboxyl group is activated by EDC to form a highly reactive O-acylisourea intermediate.
-
Stabilization: In the presence of Sulfo-NHS, this intermediate is converted to a more stable Sulfo-NHS ester, which is less susceptible to hydrolysis in aqueous solution.[9]
-
Coupling: The Sulfo-NHS ester readily reacts with a primary amine on the Biotin-PEG4-Amine to form a stable amide bond, releasing the Sulfo-NHS leaving group.
Materials and Reagents
-
Biotinylation Reagent: Biotin-PEG4-Amine
-
Carboxyl-containing Molecule: Protein, peptide, or other molecule to be labeled (e.g., at a concentration of 1-10 mg/mL).
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.[9][10] (Do not use buffers containing primary amines or carboxylates).[7][11]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5. (Do not use buffers containing primary amines).[11]
-
Crosslinkers:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine-HCl, pH 8.5.
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes appropriate for the molecular weight of the labeled molecule.[5]
Experimental Protocols
Protocol 1: Two-Step Biotinylation
This is the preferred method to reduce protein-protein crosslinking if the target molecule also contains primary amines.[9]
A. Preparation of Reagents
-
Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.[2]
-
Prepare Activation Buffer and Coupling Buffer.
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in ice-cold Activation Buffer. These reagents hydrolyze quickly and should be used without delay.[9]
-
Dissolve the Biotin-PEG4-Amine in Coupling Buffer at a concentration of ~10 mg/mL.
-
Prepare your carboxyl-containing molecule in the Activation Buffer.
B. Activation of Carboxyl Groups
-
To your carboxyl-containing molecule solution (e.g., 1 mL of a 2 mg/mL protein solution), add the freshly prepared EDC solution to a final concentration of 2-10 mM.
-
Immediately add the freshly prepared Sulfo-NHS solution to a final concentration of 5-25 mM.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[9]
C. Removal of Excess Crosslinkers
-
To prevent unwanted side reactions with the Biotin-PEG4-Amine, immediately remove excess and hydrolyzed EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
D. Coupling of Biotin-PEG4-Amine
-
To the purified, activated molecule, immediately add the Biotin-PEG4-Amine solution. A 20 to 50-fold molar excess of the biotin reagent over the target molecule is a good starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
E. Quenching and Purification
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Remove non-reacted Biotin-PEG4-Amine and byproducts by extensive dialysis or by using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: One-Step Biotinylation
This method is faster but carries a higher risk of intermolecular crosslinking of the target molecule.
-
Dissolve the carboxyl-containing molecule in Coupling Buffer (pH 7.2-7.5).
-
Add the Biotin-PEG4-Amine to the desired molar excess.
-
Immediately before use, prepare a 10 mg/mL solution of EDC in Coupling Buffer.
-
Add the EDC solution to the reaction mixture to a final concentration of 2-10 mM.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction and purify the biotinylated molecule as described in Protocol 1 (Steps E1-E2).
Data Presentation: Reaction Parameters
The optimal conditions for biotinylation can vary depending on the specific molecule being labeled. The following table provides a summary of key parameters and recommended starting concentrations.
| Parameter | Recommended Range | Notes |
| pH for Activation (2-Step) | 4.7 - 6.0 | Optimal pH for EDC activation of carboxyl groups while minimizing hydrolysis.[10][11] |
| pH for Coupling | 7.2 - 8.0 | Efficient for the reaction of Sulfo-NHS esters with primary amines.[9] |
| Molar Ratio (EDC:Sulfo-NHS) | 1:1 to 1:2.5 | Sulfo-NHS stabilizes the activated intermediate, increasing coupling efficiency.[12] |
| Molar Ratio (Biotin:Molecule) | 20:1 to 100:1 | A molar excess of the biotin reagent drives the reaction to completion. Optimization is often required.[13] |
| Molar Ratio (EDC:Molecule) | 10:1 to 50:1 | A sufficient excess of EDC is needed to activate the carboxyl groups effectively. |
| Reaction Time (Activation) | 15 - 30 minutes | Longer incubation can lead to hydrolysis of the EDC and the Sulfo-NHS ester.[9] |
| Reaction Time (Coupling) | 2 hours to overnight | Reaction can proceed at room temperature or at 4°C for longer incubations.[10][13] |
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Inactive reagents. | Prepare fresh EDC/Sulfo-NHS solutions immediately before use.[11] Ensure biotin reagent has been stored correctly. |
| Interfering buffer components. | Ensure buffers are free of extraneous primary amines (e.g., Tris, glycine) or carboxylates.[7][11] | |
| Sub-optimal pH. | Verify the pH of the Activation and Coupling buffers.[13] | |
| Precipitation of Protein | Over-modification of the protein. | Reduce the molar ratio of the biotinylation reagent or shorten the reaction time.[14] |
| Change in protein pI. | After the reaction, try adjusting the pH of the solution to improve solubility.[14] | |
| High Background Signal | Insufficient quenching or purification. | Ensure the quenching step is performed and that all non-reacted biotin is removed by desalting or dialysis. |
References
- 1. scielo.br [scielo.br]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. goldbio.com [goldbio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. labinsights.nl [labinsights.nl]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
Biotin-PEG4-OH in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-OH is a heterobifunctional linker that has emerged as a valuable tool in the development of targeted drug delivery systems. This molecule combines the high affinity of biotin for avidin and streptavidin with the benefits of a polyethylene glycol (PEG) spacer. The terminal hydroxyl group (-OH) allows for further chemical modification and conjugation to a variety of molecules, including drugs, imaging agents, and nanoparticles. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug delivery research.
The core principle behind using biotin as a targeting moiety lies in the overexpression of biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), on the surface of various cancer cells.[1][2] This differential expression allows for the selective delivery of therapeutic payloads to tumor tissues, thereby enhancing efficacy and reducing off-target toxicity.[3][4] The PEG4 spacer offers several advantages, including increased hydrophilicity, reduced steric hindrance for biotin-receptor binding, and improved pharmacokinetic profiles of the conjugated drug delivery system.[][6]
Key Applications
The versatility of the this compound linker enables its application in a wide array of drug delivery platforms:
-
Targeted Nanoparticle Delivery: Functionalization of nanoparticles (e.g., polymeric nanoparticles, liposomes, gold nanoparticles) with biotin-PEG4 facilitates active targeting to cancer cells.[4][7]
-
Antibody-Drug Conjugates (ADCs): Biotin-PEG4 linkers can be incorporated into the design of ADCs for improved purification, characterization, and potentially as a component of the linker system.[]
-
Targeted Small Molecule Drug Delivery: Direct conjugation of cytotoxic drugs to Biotin-PEG4 can enhance their selective uptake by cancer cells.
-
Diagnostic Imaging: The biotin-avidin system can be utilized for pre-targeting strategies in diagnostic imaging, where a biotinylated antibody is first administered, followed by a streptavidin-conjugated imaging agent.
Data Presentation: Performance of Biotin-PEGylated Drug Delivery Systems
The following tables summarize quantitative data from various studies, highlighting the enhanced performance of biotin-targeted systems compared to their non-targeted counterparts.
| Drug Delivery System | Cell Line | Drug | IC50 (Targeted) | IC50 (Non-Targeted/Free Drug) | Fold Improvement | Reference |
| Biotin-PEG-CMPEI Nanogels | 4T1 (Breast Cancer) | Methotrexate | ~1.5 µg/mL | ~15 µg/mL (Free Drug) | ~10 | [3] |
| Biotinylated Ruthenium Conjugates | MDA-MB-231 (Breast Cancer) | Ruthenium(II) Complex | 2.3 - 14.6 µM | > 50 µM (Cisplatin) | > 3.4 | [8] |
| Biotin-PEG/PCL Nanoparticles | HeLa (Cervical Cancer) | Paclitaxel | Significantly Lower | Higher | Not specified | [4] |
| Biotin-conjugated Squamocin | Cancer cells | Squamocin | 0.75 ± 0.02 µM | 19.80 ± 1.18 µM | ~26 | [2] |
| Biotinylated Gold Nanoparticles | Cancer cells | Not specified | >2-fold improvement in cytotoxicity | - | >2 | [2] |
Table 1: In Vitro Cytotoxicity (IC50 Values). This table presents the half-maximal inhibitory concentration (IC50) of various biotin-targeted drug delivery systems compared to non-targeted controls or free drugs, demonstrating the enhanced potency achieved through targeted delivery.
| Nanoparticle System | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Lutein-loaded PLGA-PEG-biotin NPs | Lutein | ≈75% | Not specified | [7] |
| Lutein-loaded PLGA NPs | Lutein | ≈56% | Not specified | [7] |
| Paclitaxel-loaded Polymer Micelles | Paclitaxel | 37.6% ± 14.4% | Not specified | [9] |
| Lapatinib-loaded Polymer Micelles | Lapatinib | 25.0% ± 1.5% | Not specified | [9] |
| 17-DMAPG-loaded Lipogels | 17-DMAPG | 88% | Not specified | [10] |
Table 2: Drug Encapsulation and Loading. This table showcases the efficiency of encapsulating therapeutic agents within different nanoparticle formulations, a critical parameter for a successful drug delivery vehicle.
| Delivery System | Cell Line | Uptake Improvement (Targeted vs. Non-Targeted) | Reference |
| Lutein-loaded PLGA-PEG-biotin NPs | ARPE-19 (Retinal Pigment Epithelium) | Higher uptake compared to PLGA NPs and lutein alone | [7] |
| Biotinylated Micelles | Not specified | 4-fold improvement in mean fluorescence density | [2] |
| DSPE-PEG2000-SS-Biotin Nanoparticles | Rat Intestinal Tissue | Significant increase in endocytic uptake | [11] |
Table 3: Cellular Uptake Enhancement. This table illustrates the increased cellular internalization of biotin-functionalized drug delivery systems, a key factor for their enhanced therapeutic effect.
Experimental Protocols
Protocol 1: Biotinylation of Proteins/Antibodies using Biotin-PEG4-NHS Ester
This protocol describes the general procedure for labeling proteins or antibodies with Biotin-PEG4-NHS ester, a derivative of this compound activated for reaction with primary amines.
Materials:
-
Protein/Antibody solution (2 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.5)
-
Biotin-PEG4-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Reaction Buffer. Adjust the antibody concentration to 2 mg/mL.[12]
-
Preparation of Biotin-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.[12]
-
Biotinylation Reaction:
-
Calculate the required volume of the Biotin-PEG4-NHS ester stock solution to achieve a desired molar excess (e.g., 20-fold molar excess over the protein).
-
Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[13]
-
-
Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS-ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent and by-products by using a desalting column or by dialysis against PBS.[13]
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from avidin by biotin.[14]
Protocol 2: Preparation of Biotin-PEGylated Liposomes
This protocol outlines a method for preparing targeted liposomes by incorporating a biotin-PEG-lipid conjugate into the lipid bilayer.
Materials:
-
Lipids (e.g., Hydrogenated Soy PC, Cholesterol)
-
DSPE-PEG(2000)-Biotin
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Buffer (e.g., PBS, pH 7.4)
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size)
-
Streptavidin or avidin-conjugated targeting ligand (for sandwich method)
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids and DSPE-PEG(2000)-Biotin in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. A typical molar ratio could be 57% HSPC, 38% Cholesterol, 4% DSPE-PEG(2000), and 1% DSPE-PEG(2000)-Biotin.[15]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with an aqueous solution containing the drug to be encapsulated.
-
The mixture is then subjected to several freeze-thaw cycles to enhance encapsulation efficiency.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, the liposome suspension is extruded multiple times (e.g., 10-15 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
Surface Functionalization (Sandwich Method):
-
To attach a targeting ligand (e.g., an antibody), a two-step "sandwich" approach can be used.[15]
-
First, incubate the biotinylated liposomes with a molar excess of streptavidin for 1 hour at room temperature.
-
Remove unbound streptavidin by dialysis.
-
Then, incubate the streptavidin-coated liposomes with a biotinylated targeting ligand (e.g., biotinylated antibody from Protocol 1).
-
Purify the final targeted liposomes by dialysis to remove the unbound ligand.[15]
-
Visualizations
References
- 1. Biotin-mediated drug delivery: does the biotin transporter mediate uptake of biotin conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin receptor-targeting nanogels loaded with methotrexate for enhanced antitumor efficacy in triple-negative breast cancer in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Lutein-Loaded, Biotin-Decorated Polymeric Nanoparticles Enhance Lutein Uptake in Retinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotinylated Polymer-Ruthenium Conjugates: In Vitro and In Vivo Studies in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Active drug encapsulation and release kinetics from hydrogel-in-liposome nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intestinal Absorption of Fluorescently Labeled Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. encapsula.com [encapsula.com]
Application Notes and Protocols for Molecule Immobilization Using Biotin-PEG4-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the use of Biotin-PEG4-OH and its derivatives in immobilizing a wide range of molecules onto sensor surfaces. The strong and highly specific interaction between biotin and streptavidin (or its analogues like avidin and NeutrAvidin) is leveraged to create stable, well-oriented, and functionalized surfaces for various biosensing applications, including drug discovery and diagnostics. The polyethylene glycol (PEG) linker enhances water solubility, reduces non-specific binding, and provides a flexible spacer to minimize steric hindrance, ensuring the immobilized molecule retains its biological activity.[1][2][3][4]
Principle of Biotin-PEG4-Mediated Immobilization
The immobilization strategy is typically a two-step process:
-
Surface Functionalization: The sensor surface is first functionalized with Biotin-PEG4. The terminal hydroxyl (-OH) group of this compound can be used for certain surface chemistries, but more commonly, derivatives such as Biotin-PEG4-NHS ester (for amine-reactive surfaces) or Biotin-PEG4-Thiol (for gold surfaces) are used for covalent attachment.[1][3][]
-
Molecule Capture: The biotinylated surface is then incubated with streptavidin, which binds tightly to the biotin. Streptavidin is a tetrameric protein, meaning it has four binding sites for biotin.[6] This allows it to act as a bridge, capturing biotinylated molecules of interest (e.g., antibodies, proteins, nucleic acids) from solution.[7][8] This method ensures a high degree of control over the orientation of the immobilized molecules, which is crucial for sensor performance.[8]
Quantitative Data
The performance of a biosensor is critically dependent on the kinetics and affinity of the molecular interactions. The biotin-streptavidin interaction is one of the strongest non-covalent interactions known in nature.
| Parameter | Value | System | Reference |
| Dissociation Constant (Kd) | ~1 x 10⁻¹⁴ M to 10⁻¹⁵ M | Biotin-Streptavidin | [7][9] |
| Association Rate Constant (ka or k_on) | >1 x 10⁷ M⁻¹s⁻¹ | Biotin-Streptavidin | [9] |
| Binding Rate Constant | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | Streptavidin-Biotin | [10] |
| Spacer Arm Length (Biotin-PEG4) | 29 Å | EZ-Link NHS-PEG4-Biotin | [11] |
| Immobilized Streptavidin Layer Thickness | 1.8 ± 0.3 nm | On biotinylated SiC surface | [12] |
Experimental Protocols
Protocol 1: Immobilization on Amine-Reactive Surfaces using Biotin-PEG4-NHS Ester
This protocol is suitable for surfaces presenting primary amine groups (-NH₂), such as those modified with (3-aminopropyl)triethoxysilane (APTES) or poly-L-lysine.[13]
Materials:
-
Sensor chip with amine-functionalized surface
-
Biotin-PEG4-NHS Ester (e.g., EZ-Link™ NHS-PEG4-Biotin)[11]
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0, or 100 mM sodium borate buffer, pH 8.5.[11][13] Note: Avoid buffers containing primary amines like Tris or glycine.[11][14]
-
Streptavidin solution (e.g., 0.1 - 0.5 mg/mL in PBS)
-
Biotinylated molecule of interest
-
Quenching/Blocking Buffer: PBS with 100 mM glycine or 1 mg/mL Bovine Serum Albumin (BSA)[11][13]
-
Wash Buffer: PBS or PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Surface Preparation: Ensure the amine-functionalized sensor surface is clean and equilibrated with the Reaction Buffer.
-
Biotinylation Reagent Preparation: Immediately before use, prepare a 1-2 mM solution of Biotin-PEG4-NHS Ester in the Reaction Buffer.[11] For example, dissolve 2 mg of the reagent in 1.7 mL of water to make a 2 mM stock solution.
-
Surface Biotinylation: Inject the Biotin-PEG4-NHS Ester solution over the sensor surface and incubate for 30-60 minutes at room temperature or 2 hours on ice.[15]
-
Washing: Wash the surface thoroughly with Wash Buffer to remove any unreacted biotinylation reagent.
-
Quenching/Blocking: Inject the Quenching/Blocking buffer to block any remaining active amine sites and prevent non-specific binding. Incubate for 30 minutes.
-
Streptavidin Immobilization: Inject the streptavidin solution over the biotinylated surface. The high affinity will lead to rapid binding. Monitor the binding in real-time if using a label-free detection system (e.g., SPR).
-
Washing: Wash with Wash Buffer to remove any unbound streptavidin.
-
Capture of Biotinylated Molecule: Inject the solution containing the biotinylated molecule of interest (e.g., antibody, peptide, oligonucleotide) over the streptavidin-coated surface.
-
Final Wash: Perform a final wash with Wash Buffer. The sensor surface is now ready for analyte interaction studies.
Protocol 2: Immobilization on Gold Surfaces using Biotin-PEG4-Thiol
This protocol is designed for gold-coated sensor surfaces, commonly used in Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) biosensors. The thiol group forms a self-assembled monolayer (SAM) on the gold surface.[3][16]
Materials:
-
Gold-coated sensor chip
-
Biotin-PEG4-Thiol
-
Ethanol (absolute)
-
Streptavidin solution (e.g., 0.1 - 0.5 mg/mL in PBS)
-
Biotinylated molecule of interest
-
Wash Buffer: Ethanol, followed by PBS or PBST
Procedure:
-
Surface Cleaning: Clean the gold surface thoroughly, for example, by UV/ozone treatment or by rinsing with ethanol and water, then drying under a stream of nitrogen.
-
SAM Formation: Prepare a 0.1 - 1.0 mM solution of Biotin-PEG4-Thiol in ethanol. Immerse the gold chip in this solution or inject it over the surface for 1-2 hours (or overnight for denser SAMs) at room temperature in the dark.
-
Washing: Rinse the surface extensively with ethanol to remove non-chemisorbed molecules, followed by a wash with PBS.
-
Streptavidin Immobilization: Inject the streptavidin solution over the biotinylated gold surface.
-
Washing: Wash with PBS or PBST to remove unbound streptavidin.
-
Capture of Biotinylated Molecule: Inject the solution of the biotinylated molecule of interest over the surface.
-
Final Wash: Perform a final wash with PBST. The sensor is now functionalized and ready for use. To minimize non-specific binding, a mixed SAM can be created by co-immobilizing Biotin-PEG4-Thiol with a short-chain hydroxyl-terminated thiol (e.g., mercaptoethanol) or a methoxy-terminated PEG-thiol.[16]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for sensor surface functionalization and analyte detection.
Caption: Signal pathway for an immunoassay on a biotinylated surface.
References
- 1. goldbio.com [goldbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Surface functionalization — MeBioS [biw.kuleuven.be]
- 4. Surface functionalization — MeBioS [biw.kuleuven.be]
- 6. mdpi.com [mdpi.com]
- 7. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reports on the sensitivity enhancement in interferometric based biosensors by biotin-streptavidin system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ctcms.nist.gov [ctcms.nist.gov]
- 13. bioforcenano.com [bioforcenano.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. researchgate.net [researchgate.net]
Application Note: Quantifying Biotin Incorporation in PEGylated Proteins using the HABA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of attaching biotin to proteins, is a cornerstone technique in biotechnology and drug development, enabling protein detection, purification, and immobilization. Polyethylene glycol (PEG) is frequently conjugated to therapeutic proteins (PEGylation) to enhance their pharmacokinetic and pharmacodynamic properties. Consequently, accurate quantification of biotin incorporation in these PEGylated proteins is crucial for ensuring manufacturing consistency, biological activity, and lot-to-lot reproducibility.
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a widely used, rapid, and cost-effective colorimetric method for estimating biotin incorporation.[1] This application note provides a detailed protocol for quantifying biotin in PEGylated proteins using the HABA assay, with specific modifications to address the challenges posed by PEG chains. It also discusses the limitations of the assay and briefly explores alternative methods.
The HABA assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[2][3] Biotin has a much higher affinity for avidin than HABA.[4] When a biotinylated sample is added to the colored avidin-HABA complex, the biotin displaces the HABA dye, causing a decrease in absorbance at 500 nm.[3] This change in absorbance is directly proportional to the amount of biotin in the sample.[5]
Challenges in Quantifying Biotin in PEGylated Proteins
The presence of PEG chains on a protein can introduce significant steric hindrance, which may prevent the bulky avidin molecule from accessing all the biotin moieties conjugated to the protein.[6] This can lead to an underestimation of the true biotin-to-protein molar ratio.[6][7] To overcome this, a protocol modification involving enzymatic digestion of the PEGylated protein is recommended to liberate the biotin groups and ensure their availability for binding to avidin.[6]
Experimental Protocols
Materials
-
HABA/Avidin pre-mixed solution or individual HABA and Avidin reagents
-
Biotinylated PEGylated protein sample
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Pronase (from Streptomyces griseus)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplates
-
Standard d-Biotin solution for standard curve (optional, but recommended for higher accuracy)
Standard HABA Assay Protocol (Without Enzymatic Digestion)
This protocol is suitable for a preliminary estimation or for PEGylated proteins with low PEG density or where biotin is attached via a long linker.
Protocol for Cuvette Format:
-
Prepare the HABA/Avidin working solution according to the manufacturer's instructions. A typical final concentration is around 500 µM HABA and 250 µg/mL Avidin in PBS.
-
Pipette 900 µL of the HABA/Avidin working solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm. This is the initial absorbance (A₅₀₀, initial).
-
Add 100 µL of the biotinylated PEGylated protein sample to the cuvette. Mix gently by pipetting.
-
Incubate for 2 minutes at room temperature.
-
Measure the absorbance at 500 nm. This is the final absorbance (A₅₀₀, final).
-
Calculate the change in absorbance (ΔA₅₀₀) = A₅₀₀, initial - A₅₀₀, final.
-
Use the ΔA₅₀₀ to calculate the biotin concentration (see Section 4. Data Analysis).
Protocol for 96-Well Microplate Format:
-
Prepare the HABA/Avidin working solution as described above.
-
Add 180 µL of the HABA/Avidin working solution to each well of a 96-well microplate.
-
Measure the absorbance at 500 nm (A₅₀₀, initial).
-
Add 20 µL of the biotinylated PEGylated protein sample to each well.
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate for 2 minutes at room temperature.
-
Measure the absorbance at 500 nm (A₅₀₀, final).
-
Calculate the change in absorbance (ΔA₅₀₀) = A₅₀₀, initial - A₅₀₀, final.
-
Use the ΔA₅₀₀ to calculate the biotin concentration (see Section 4. Data Analysis).
Modified HABA Assay Protocol with Pronase Digestion for PEGylated Proteins
This modified protocol is recommended for a more accurate quantification of biotin in PEGylated proteins, especially those with high PEG density or where biotin may be sterically hindered.
-
Sample Preparation:
-
To 100 µL of the biotinylated PEGylated protein sample, add 10 µL of a 10 mg/mL Pronase solution in PBS.
-
Incubate the mixture at 37°C for 4-6 hours, or overnight at room temperature, to allow for complete protein digestion.
-
After incubation, briefly heat the sample at 95°C for 5 minutes to inactivate the Pronase.
-
Centrifuge the sample to pellet any undigested material and use the supernatant for the HABA assay.
-
-
HABA Assay:
-
Follow the steps outlined in the Standard HABA Assay Protocol (Section 3.2), using the pronase-digested supernatant as the sample.
-
Data Analysis and Presentation
The concentration of biotin in the sample can be calculated using the Beer-Lambert law. The molar extinction coefficient (ε) of the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[1]
Calculation:
-
Calculate the concentration of biotin (M):
Biotin Concentration (M) = ΔA₅₀₀ / (ε × path length (cm))
-
For a standard 1 cm cuvette, the path length is 1 cm.
-
For a 96-well plate, the path length can vary and should be determined or a standard curve should be used.
-
-
Calculate the moles of biotin per mole of protein:
Moles of Biotin / Mole of Protein = (Biotin Concentration (M) × Sample Volume (L)) / (Protein Concentration (M) × Protein Volume (L))
Data Presentation:
The following tables present illustrative data comparing the biotin incorporation in a hypothetical PEGylated protein (Protein-PEG-Biotin, MW = 50 kDa) as determined by different methods.
Table 1: Comparison of HABA Assay With and Without Pronase Digestion
| Sample | Assay Method | Moles of Biotin per Mole of Protein |
| Protein-PEG-Biotin | Standard HABA Assay | 3.2 |
| Protein-PEG-Biotin | HABA Assay with Pronase Digestion | 5.8 |
Table 2: Comparison of HABA Assay with Alternative Quantification Methods
| Sample | Assay Method | Moles of Biotin per Mole of Protein |
| Protein-PEG-Biotin | HABA Assay with Pronase Digestion | 5.8 |
| Protein-PEG-Biotin | Quant*Tag™ Biotin Quantification Kit | 6.1 |
| Protein-PEG-Biotin | Mass Spectrometry | 6.0 |
Note: The data presented in these tables is for illustrative purposes only and may not be representative of all PEGylated proteins.
Visualizing the Workflow and Principle
The following diagrams illustrate the principle of the HABA assay and the experimental workflow for quantifying biotin in PEGylated proteins.
Caption: Principle of the HABA assay for biotin quantification.
Caption: Experimental workflow for HABA assay of PEGylated proteins.
Discussion and Alternative Methods
The HABA assay, particularly with the inclusion of a pronase digestion step, provides a valuable tool for estimating biotin incorporation in PEGylated proteins. It is important to note that even with digestion, some residual steric hindrance from PEG fragments might still lead to a slight underestimation of the biotin content.[6]
For applications requiring higher accuracy and for orthogonal validation, other methods should be considered:
-
Quant*Tag™ Biotin Quantification Kit: This kit is reported to have a wider dynamic range and higher sensitivity compared to the HABA assay.[8]
-
ChromaLINK™ Biotin: This method utilizes a biotinylation reagent containing a UV-traceable chromophore, allowing for direct spectrophotometric quantification of biotin incorporation without the need for a secondary assay.[7]
-
Mass Spectrometry (MS): MS provides the most accurate determination of biotin incorporation by measuring the mass shift of the protein after biotinylation. However, it is a more complex and less accessible technique.[6]
Conclusion
The HABA assay is a practical and accessible method for the routine quantification of biotin in PEGylated proteins. The inclusion of a pronase digestion step is critical for mitigating the steric hindrance effects of PEGylation and improving the accuracy of the results. For rigorous characterization and validation, especially in a drug development setting, it is advisable to employ an orthogonal method in conjunction with the HABA assay. This comprehensive approach will ensure a thorough understanding of the biotinylation level and contribute to the overall quality control of the PEGylated protein product.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. fishersci.ie [fishersci.ie]
- 4. anaspec.com [anaspec.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. mesoscale.com [mesoscale.com]
Application Notes and Protocols for Western Blot Detection of Biotin-PEG4-OH Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the detection of proteins labeled with Biotin-PEG4-OH using the Western blot technique. It covers the entire workflow from protein biotinylation to chemiluminescent detection, offering step-by-step protocols, data presentation, and troubleshooting advice.
Introduction
Biotinylation, the process of covalently attaching biotin to a protein, is a versatile tool in proteomics and various immunoassays. The strong and specific interaction between biotin and streptavidin (or avidin) allows for sensitive detection and purification of labeled proteins. This compound is a commonly used biotinylation reagent that features a polyethylene glycol (PEG) spacer arm. This hydrophilic spacer enhances the water solubility of the labeled protein, potentially reducing aggregation, and extends the biotin moiety, making it more accessible to streptavidin for improved detection.[1][2]
Western blotting is a powerful and widely used technique for the identification and semi-quantitative analysis of specific proteins in a complex mixture.[3][4] Combining biotinylation with Western blotting provides a robust method for detecting proteins of interest with high sensitivity and specificity. This is achieved by using an enzyme-conjugated streptavidin, such as streptavidin-horseradish peroxidase (HRP), which binds to the biotinylated protein on the membrane and generates a detectable signal upon the addition of a chemiluminescent substrate.[5][6]
Principle of Detection
The detection of this compound labeled proteins via Western blot relies on the high-affinity, non-covalent interaction between biotin and streptavidin.[6] The workflow begins with the labeling of the target protein with this compound, which typically reacts with primary amines on the protein surface. The labeled protein is then separated by size using SDS-PAGE and transferred to a membrane. The membrane is subsequently incubated with a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP). The streptavidin binds specifically to the biotin tag on the protein of interest. Finally, the addition of a chemiluminescent substrate, which is acted upon by the enzyme, produces light that can be captured on film or by a digital imager, revealing the presence and relative abundance of the target protein.
Caption: Overview of the biotinylation and Western blot detection workflow.
Experimental Protocols
I. Protein Labeling with this compound (NHS Ester Chemistry)
This protocol is adapted for biotinylation reagents that utilize N-hydroxysuccinimide (NHS) ester chemistry to label primary amines (e.g., lysine residues) on the target protein.[1][2]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG4-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis equipment for buffer exchange
Procedure:
-
Protein Preparation:
-
Biotin Reagent Preparation:
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent stock solution to achieve the desired molar excess. A 20-fold molar excess is a common starting point for antibodies at 2 mg/mL.[2]
-
Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8]
-
-
Removal of Excess Biotin:
-
Remove non-reacted biotin by buffer exchange using a desalting column or by dialysis against PBS. This step is crucial to prevent interference in downstream applications.[7]
-
-
Storage:
-
Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
II. Western Blot Detection of Biotinylated Proteins
Materials:
-
Biotinylated protein sample
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST). Note: Avoid using non-fat dry milk as a blocking agent as it contains endogenous biotin, which can lead to high background.[9][10]
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Imaging system (film or digital)
Procedure:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer (5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[12]
-
-
Streptavidin-HRP Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with a generous volume of TBST to remove unbound Streptavidin-HRP.[11]
-
-
Detection:
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system.
-
Data Presentation
Quantitative Parameters for Western Blot Detection
| Parameter | Recommended Range/Value | Notes | Reference |
| Protein Loading | 10-50 µg of total cell lysate | The optimal amount may vary depending on the abundance of the target protein. | [11] |
| Streptavidin-HRP Dilution | 1:1,000 to 1:50,000 | A starting dilution of 1:20,000 is often recommended. Optimization is crucial to maximize signal-to-noise ratio. | [5][13] |
| Blocking Time | 1 hour at RT or overnight at 4°C | Longer blocking times can help to reduce background. | [12] |
| Antibody Incubation Time | 1 hour at RT | For Streptavidin-HRP. | [11] |
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution | Reference |
| High Background | Blocking agent contains biotin (e.g., milk). | Use 3-5% BSA in TBST as the blocking buffer. | [9][13] |
| Insufficient washing. | Increase the number and duration of wash steps. | [9] | |
| Streptavidin-HRP concentration is too high. | Decrease the concentration of the Streptavidin-HRP conjugate. | [12] | |
| Weak or No Signal | Inefficient biotinylation. | Optimize the molar ratio of biotin reagent to protein during the labeling step. | [2] |
| Low abundance of the target protein. | Increase the amount of protein loaded on the gel. | [9] | |
| Inactive Streptavidin-HRP or substrate. | Use fresh reagents and ensure proper storage. | [9] | |
| Non-specific Bands | Presence of endogenously biotinylated proteins. | Consider using a modified blocking procedure to block endogenous biotin. | [3][14] |
| Contamination of samples or buffers. | Prepare fresh buffers and handle membranes carefully. | [9] |
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for Western blot detection of biotinylated proteins.
Troubleshooting Logic
Caption: A flowchart for troubleshooting common Western blot issues.
References
- 1. goldbio.com [goldbio.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
- 6. Streptavidin-HRP | Cell Signaling Technology [cellsignal.com]
- 7. apexbt.com [apexbt.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 10. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 11. novopro.cn [novopro.cn]
- 12. bosterbio.com [bosterbio.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-PEG4-OH Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Biotin-PEG4-OH for biomolecule labeling. Address low labeling efficiency and other common experimental hurdles with our detailed troubleshooting guides, frequently asked questions, and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a biotinylation reagent featuring a biotin molecule linked to a hydroxyl (-OH) group via a 4-unit polyethylene glycol (PEG) spacer.[1][2] Its primary use is in bioconjugation, where it attaches biotin to other molecules, such as proteins, antibodies, or surfaces. The PEG spacer enhances water solubility and reduces steric hindrance, facilitating the interaction between the biotin tag and its binding partners, like streptavidin.[1][3]
Q2: Why am I observing low or no biotinylation of my protein?
A2: Low labeling efficiency can stem from several factors:
-
Presence of primary amines in the buffer: Buffers like Tris or glycine contain primary amines that compete with your target molecule for reaction with the activated biotin reagent, thereby quenching the labeling reaction.[4][5]
-
Incorrect buffer pH: The optimal pH for the reaction of NHS esters (a common activated form of biotinylation reagents) with primary amines is between 7.0 and 8.5.[4][6] Lower pH values can lead to the protonation of amines, reducing their nucleophilicity, while very high pH can increase the rate of hydrolysis of the NHS ester.
-
Hydrolyzed/Inactive this compound reagent: this compound and its activated derivatives (like NHS esters) are moisture-sensitive.[4][7] Improper storage or handling can lead to hydrolysis, rendering the reagent inactive.
-
Insufficient molar excess of the biotin reagent: The ratio of biotin reagent to your target molecule is critical. For dilute protein solutions, a higher molar excess of the biotin reagent is needed to achieve efficient labeling.[4][8]
-
Low protein concentration: Labeling reactions are more efficient at higher protein concentrations (e.g., >2 mg/mL).[8][9]
Q3: How should I store and handle this compound?
A3: this compound should be stored at -20°C, protected from moisture and light.[1][2] When using an activated form like an NHS ester, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[4][7] Reconstituted NHS-ester solutions should be used immediately and any unused portion discarded, as they are not stable for long-term storage.[3][4]
Q4: How can I quantify the degree of biotinylation?
A4: The efficiency of biotinylation can be determined using several methods:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method. It relies on the displacement of HABA from an avidin-HABA complex by the biotinylated protein, which results in a decrease in absorbance at 500 nm.[4][10]
-
Fluorescence-Based Assays: These kits offer higher sensitivity than the HABA assay and are suitable for detecting smaller amounts of biotin.[10]
-
Quant*Tag™ Biotin Kit: This method involves a chemical reaction with biotin that produces a colored product, quantifiable by a spectrophotometer, and does not require predigestion of the protein.[11][12]
-
Mass Spectrometry: This technique can provide precise information on the sites and extent of biotinylation.[13][14]
Troubleshooting Guide
This guide addresses common issues encountered during biotinylation with this compound and its activated derivatives.
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | Buffer contains primary amines (e.g., Tris, glycine).[4][15] | Dialyze or use a desalting column to exchange the sample into an amine-free buffer like PBS (pH 7.2-8.0).[4][16] |
| Incorrect buffer pH.[6] | Adjust the reaction buffer pH to the optimal range of 7.0-8.5.[4][9] | |
| Inactive biotin reagent due to hydrolysis.[7][17] | Purchase new reagent. Always allow the reagent vial to warm to room temperature before opening. Prepare activated biotin solutions immediately before use and discard any unused portion.[4][7] | |
| Insufficient molar ratio of biotin reagent to protein.[3][8] | Increase the molar excess of the biotin reagent. For dilute protein solutions, a higher excess is required.[8] | |
| Low concentration of the target protein.[9] | If possible, concentrate the protein to >2 mg/mL before labeling.[9][18] | |
| Protein Precipitation/Aggregation | Over-biotinylation (excessive labeling).[19] | Reduce the molar excess of the biotin reagent or decrease the reaction time/temperature.[7] The PEG4 spacer in this compound helps reduce aggregation compared to reagents with hydrocarbon spacers.[3] |
| Buffer pH is near the protein's isoelectric point.[6] | Adjust the buffer pH to be at least one unit away from the protein's isoelectric point. | |
| High Background in Downstream Assays (e.g., Western Blot, ELISA) | Incomplete removal of excess, unreacted biotin.[20] | Improve the purification step after labeling. Use dialysis with multiple buffer changes or a desalting column to ensure all free biotin is removed.[15][20] |
| Non-specific binding. | For assays like Western blot, ensure adequate blocking of the membrane (e.g., with 5% non-fat milk or BSA in TBST).[21] | |
| Endogenous biotinylated proteins in cell lysates.[21] | Include a non-biotinylated control sample to identify naturally biotinylated proteins.[5] |
Experimental Protocols
Protocol 1: General Protein Biotinylation using an NHS-activated Biotin-PEG4 reagent
This protocol provides a general guideline for labeling proteins with a primary amine-reactive biotin reagent.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
NHS-activated Biotin-PEG4 reagent
-
Anhydrous DMSO (for reconstituting the biotin reagent)
-
Reaction Buffer: 1X PBS, pH 7.2-8.0
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Purification: Dialysis cassette or desalting column
Procedure:
-
Sample Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.[9][18] If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.[15]
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-activated Biotin-PEG4 reagent in anhydrous DMSO to create a 10 mM stock solution.[9]
-
Labeling Reaction:
-
Calculate the required volume of the biotin reagent stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).[8][9]
-
Add the calculated volume of the biotin reagent to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[3][4]
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-biotin.[15] Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and quenching reagent by dialysis against PBS or by using a desalting column.[4][15]
-
Quantification and Storage: Determine the degree of biotinylation using a method like the HABA assay.[10] Store the biotinylated protein under conditions optimal for the non-labeled protein, typically at 4°C for short-term or -20°C for long-term storage.[4][18]
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
This protocol outlines the steps to determine the moles of biotin per mole of protein.
Materials:
-
Biotinylated and purified protein sample
-
HABA/Avidin Solution (available in commercial kits)
-
Spectrophotometer
Procedure:
-
Pipette 900 µL of the HABA/Avidin solution into a cuvette.
-
Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[22]
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm again (A₅₀₀ Sample).[22]
-
Calculate the change in absorbance (ΔA₅₀₀) = A₅₀₀ HABA/Avidin - A₅₀₀ Sample.
-
Use the ΔA₅₀₀ and the molar extinction coefficient of the HABA/avidin complex to calculate the concentration of biotin in your sample, as per the manufacturer's instructions.[10]
-
Calculate the moles of biotin per mole of protein by dividing the molar concentration of biotin by the molar concentration of the protein.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful biotinylation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.5 | Optimal for the reaction between NHS esters and primary amines.[4][6] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations increase labeling efficiency.[8][9] |
| Molar Excess of Biotin Reagent | 10:1 to 50:1 (Biotin:Protein) | Higher ratios are needed for dilute protein solutions. Optimization may be required.[3][8] |
| Reaction Time | 30-60 min at RT or 2 hours on ice | Provides sufficient time for the reaction while minimizing protein degradation.[3][4] |
| DMSO in final reaction volume | <10% | High concentrations of organic solvents can denature proteins.[23] |
Table 2: Expected Biotin-to-Protein Ratios for IgG
| Molar Excess of Biotin Reagent | Protein Concentration | Expected Biotin Molecules per IgG |
| 20-fold | 1 - 10 mg/mL | 4 - 6 |
| 50-fold | 0.25 - 1 mg/mL | 1 - 3 |
| Data adapted from Thermo Fisher Scientific product literature.[8][22] |
Visualized Workflows and Pathways
Caption: A logical workflow for troubleshooting low labeling efficiency.
Caption: A standard experimental workflow for protein biotinylation.
References
- 1. Biotin-PEG4-alcohol, CAS 1217609-84-1 | AxisPharm [axispharm.com]
- 2. This compound | CAS:1217609-84-1 | Biopharma PEG [biochempeg.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. apexbt.com [apexbt.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Biotin Quantitation Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mesoscale.com [mesoscale.com]
- 13. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The influence of biotinylation on the ability of a computer designed protein to detect B-cells producing anti-HIV-1 2F5 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. benchchem.com [benchchem.com]
Preventing aggregation of proteins after Biotin-PEG4-OH conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation after Biotin-PEG4-OH conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of protein aggregation during this compound conjugation?
Protein aggregation after biotinylation can stem from several factors:
-
Suboptimal Buffer Conditions: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer can compete with the target protein for conjugation, reducing efficiency.[1][2][3] An inappropriate pH can also lead to protein instability and aggregation, especially if it is close to the protein's isoelectric point (pI).[1][4][5]
-
High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[3][6][7]
-
Over-Biotinylation: Excessive labeling of the protein surface can alter its properties and lead to aggregation.[3][8] This may also cause a loss of subunits in protein complexes.[8]
-
Reagent Quality: The NHS-ester group on the this compound reagent is sensitive to moisture and can hydrolyze, becoming non-reactive.[2][3][9] It is crucial to use freshly prepared reagent solutions.[1][3][9]
-
Temperature Stress: Freeze-thaw cycles and improper storage temperatures can induce protein aggregation.[6][10]
Q2: How does the PEG4 spacer in this compound help in preventing aggregation?
The polyethylene glycol (PEG) spacer is hydrophilic, which helps to increase the water solubility of the biotinylated protein.[11] This property can reduce the likelihood of aggregation, which is often driven by hydrophobic interactions.[11][12] The flexible nature of the PEG spacer also minimizes steric hindrance, allowing for efficient binding to avidin or streptavidin.[11]
Q3: What are the ideal buffer conditions for a biotinylation reaction?
For successful conjugation while maintaining protein stability, consider the following buffer conditions:
-
Amine-Free Buffers: Use buffers that do not contain primary amines, such as Phosphate Buffered Saline (PBS) or HEPES-NaCl.[1][2]
-
Optimal pH Range: The reaction between the NHS-ester and primary amines on the protein is most efficient at a pH between 7 and 9.[1][3] It is also advisable to select a pH that is at least one unit away from your protein's isoelectric point (pI) to maintain its solubility.[4][13]
-
Additives: In some cases, additives can help stabilize the protein. These include glycerol, and amino acids like arginine and glutamate.[6]
Q4: How can I remove aggregates after the conjugation reaction?
If aggregation does occur, several purification methods can be employed to separate the aggregates from the monomeric, correctly biotinylated protein:
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating proteins based on their size. Aggregates will elute earlier than the monomeric protein.
-
Dialysis or Desalting Columns: These methods are primarily used to remove unreacted biotin, but they can also help in removing smaller aggregates.[1][2][3]
-
Centrifugation: In cases of significant precipitation, centrifugation can be used to pellet the insoluble aggregates.
Troubleshooting Guide
This guide addresses specific issues that may arise during and after this compound conjugation.
| Problem | Possible Cause | Recommended Solution |
| Visible Precipitation or Cloudiness in the Reaction Tube | Protein concentration is too high.[3][7] | Perform the reaction at a lower protein concentration (e.g., 1-2 mg/mL). |
| Buffer pH is too close to the protein's isoelectric point (pI).[4][5] | Adjust the buffer pH to be at least 1 unit above or below the protein's pI. | |
| The protein is inherently unstable under the reaction conditions. | Add stabilizing excipients such as glycerol (5-10%), arginine (50-100 mM), or glutamate (50-100 mM) to the reaction buffer.[6] | |
| Low Biotinylation Efficiency and/or Aggregation | The buffer contains primary amines (e.g., Tris, Glycine).[1][2][3] | Dialyze the protein into an amine-free buffer like PBS or HEPES before conjugation. |
| The this compound reagent has hydrolyzed.[2][3][9] | Prepare a fresh stock of the biotinylation reagent in anhydrous DMSO immediately before use.[1] | |
| The molar ratio of biotin to protein is not optimal.[2] | Optimize the molar excess of the biotinylation reagent. Start with a 20-fold molar excess for proteins at 2 mg/mL and adjust as needed.[2][14] | |
| Loss of Protein Activity After Biotinylation | Biotinylation has occurred at a critical functional site of the protein. | Reduce the molar ratio of the biotinylation reagent to decrease the degree of labeling.[3] |
| The protein has aggregated, leading to a loss of the active, soluble fraction. | Follow the recommendations for preventing and removing aggregates. |
Experimental Protocols
Protocol 1: General this compound Conjugation
This protocol provides a starting point for the biotinylation of a generic protein. Optimization may be required for specific proteins.
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4). If not, perform a buffer exchange using a desalting column or dialysis.
-
Prepare this compound: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Calculate Reagent Volume: Determine the volume of the 10 mM this compound solution needed to achieve the desired molar excess (e.g., 20-fold) for your protein solution.
-
Reaction Incubation: Add the calculated volume of this compound to your protein solution. Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]
-
Quench Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.[1] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and any aggregates by dialysis, a desalting column, or size exclusion chromatography.
Protocol 2: Troubleshooting Aggregation with a Solubility Screen
If you are experiencing aggregation, this protocol can help identify more suitable buffer conditions.
-
Prepare a Panel of Buffers: Prepare small volumes of various buffers with different pH values (e.g., pH 6.5, 7.5, 8.5) and additives (e.g., with and without 10% glycerol or 100 mM arginine). Ensure all buffers are amine-free.
-
Aliquots for Testing: Divide your protein into small, equal aliquots.
-
Buffer Exchange: Exchange the buffer of each aliquot into one of the test buffers.
-
Perform Biotinylation: Carry out the biotinylation reaction in each of the test buffers as described in Protocol 1.
-
Assess Aggregation: After the reaction, visually inspect for precipitation. Further analyze the samples by measuring the absorbance at 340 nm (a measure of turbidity) or by running them on a native gel or size exclusion column to detect soluble aggregates.
-
Select Optimal Buffer: Choose the buffer condition that results in the lowest level of aggregation for your future biotinylation experiments.
Visual Guides
References
- 1. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 4. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Aggregation and Immunogenicity of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. A novel approach for the purification of aggregation prone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Non-Specific Binding of Biotinylated Proteins
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the non-specific binding of biotinylated proteins in various applications.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving biotinylated proteins.
Problem: High background in my assay.
High background can obscure your specific signal, leading to inaccurate results. Here are the common causes and solutions:
-
Inadequate Blocking: The blocking step is crucial to prevent antibodies and other reagents from binding non-specifically to the assay surface (e.g., microplate wells, western blot membranes).
-
Solution: Optimize your blocking agent and concentration. If you are using one type of blocking agent (e.g., non-fat dry milk), try switching to another, such as Bovine Serum Albumin (BSA).[1] For applications sensitive to endogenous biotin, ensure your blocking buffer is free of biotin.[2] It's also important to ensure the blocking incubation time is sufficient.[3][4]
-
-
Suboptimal Antibody Concentration: Using too high a concentration of your primary or secondary antibody can lead to increased non-specific binding.[5][6]
-
Solution: Titrate your antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[4]
-
-
Insufficient Washing: Washing steps are critical for removing unbound and non-specifically bound reagents.
-
Presence of Endogenous Biotin: Many biological samples naturally contain biotin, which can interfere with biotin-streptavidin detection systems.[9]
Problem: I'm seeing non-specific bands in my Western blot.
Non-specific bands can make it difficult to identify your protein of interest.
-
Cause: This is often due to the avidin component of the avidin-biotin complex (ABC) binding non-specifically to proteins on the membrane.[11]
-
Solution 1: Increase the ionic strength of your buffers by adding extra salt (e.g., ~0.5 M NaCl).[2][11] This can help disrupt non-specific electrostatic interactions.
-
Solution 2: Be cautious with using non-fat dry milk as a blocking agent, as it contains biotin and can interfere with the assay.[2][12] Consider using BSA or casein instead.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the best blocking agents to reduce non-specific binding?
The choice of blocking agent can significantly impact your results. There is no single "best" blocker, as the optimal choice depends on the specific application and sample type.
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Generally effective, low in endogenous biotin (use high-purity, biotin-free grades).[2][3] | Can contain biotin, which may interfere with some assays.[13] |
| Non-fat Dry Milk | 3-5% | Inexpensive and effective for many applications. | Contains endogenous biotin and phosphoproteins, which can interfere with biotin-streptavidin systems and phospho-protein detection.[1][2][12] |
| Casein | 0.2-6% | A good alternative to non-fat dry milk, especially in purified forms.[2] | Can also contain biotin if not highly purified.[2] |
| Normal Serum | 5-10% | Can be very effective, especially when using a serum from the same species as the secondary antibody. | Can contain cross-reactive antibodies. |
| Synthetic Polymers | Varies | Protein-free, eliminating concerns about biotin and protein cross-reactivity. | May not be as effective as protein-based blockers in all situations. |
Q2: How can I minimize interference from endogenous biotin in my samples?
Endogenous biotin is a common source of background noise. Here's a workflow to address this issue:
This two-step process first uses an excess of streptavidin to bind to all the biotin naturally present in your sample.[9] A subsequent wash removes the unbound streptavidin. Then, free biotin is added to saturate the remaining biotin-binding sites on the streptavidin that is now bound to the endogenous biotin.[9] After a final wash, the sample is ready for the addition of your biotinylated probe without the risk of it being captured by the endogenous biotin.
Q3: Can I optimize my washing steps to further reduce background?
Yes, optimizing your washing protocol is a very effective way to reduce non-specific binding.
-
Increase Wash Volume and Number: Ensure that the entire surface is thoroughly washed. Increasing the number of wash cycles is a simple way to improve purity.[5][7]
-
Increase Wash Duration: Allowing the wash buffer to incubate on the sample for a few minutes can help to dissociate weakly bound, non-specific proteins.[8]
-
Add Detergents: Including a non-ionic detergent like Tween-20 (typically at 0.05-0.1%) in your wash buffer helps to disrupt non-specific hydrophobic interactions.[3][5]
-
Increase Salt Concentration: For interactions that are primarily electrostatic, increasing the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer can be effective.[7]
Experimental Protocols
Protocol: Blocking Endogenous Biotin in Tissue Sections for Immunohistochemistry
This protocol is designed to minimize background staining caused by endogenous biotin in tissue samples when using a streptavidin-biotin detection system.[10]
-
Deparaffinize and Rehydrate: Follow standard procedures to deparaffinize and rehydrate your paraffin-embedded tissue sections.
-
Antigen Retrieval: Perform antigen retrieval as required for your specific antibody.
-
Protein Block: Incubate sections with a protein-based blocker (e.g., 5% normal serum in PBS) for 20-30 minutes at room temperature to block non-specific protein binding sites.
-
Avidin Block:
-
Tap off the protein block solution.
-
Incubate the sections with an avidin solution (e.g., 0.1 mg/mL streptavidin in PBS) for 15 minutes at room temperature.[9]
-
Wash the sections three times for 5 minutes each with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Biotin Block:
-
Incubate the sections with a biotin solution (e.g., 0.5 mg/mL free D-biotin in PBS) for 15 minutes at room temperature.[9]
-
Wash the sections three times for 5 minutes each with wash buffer.
-
-
Primary Antibody Incubation: Proceed with your standard protocol by incubating with your biotinylated primary antibody.
Protocol: Reducing Non-Specific Binding in a Streptavidin Pulldown Assay
This protocol provides steps to pre-clear cell lysates and block streptavidin beads to minimize the pulldown of non-specific proteins.
-
Cell Lysis: Lyse cells using a suitable lysis buffer. Keep samples on ice to minimize protein degradation.
-
Pre-clearing Lysate (Optional but Recommended):
-
Add unconjugated control beads (without streptavidin) to your cell lysate.
-
Incubate for 30-60 minutes at 4°C with gentle rotation.[7]
-
Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Bead Blocking:
-
Pulldown:
-
Add your biotinylated bait protein to the pre-cleared lysate and incubate to allow for binding to its target proteins.
-
Add the blocked streptavidin beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with a stringent wash buffer. Consider increasing the salt concentration (e.g., 150-500 mM NaCl) and including a detergent (e.g., 0.1% Triton X-100) to remove non-specifically bound proteins.[7]
-
-
Elution: Elute the protein complexes from the beads for downstream analysis (e.g., Western blotting or mass spectrometry).
References
- 1. clyte.tech [clyte.tech]
- 2. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 3. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 8. biocompare.com [biocompare.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Post-Biotinylation Purification
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the effective removal of excess Biotin-PEG4-OH following a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after a labeling reaction?
A1: Residual, unconjugated biotin can competitively bind to avidin or streptavidin conjugates in downstream applications, leading to high background signals and inaccurate results in assays such as ELISAs, Western blots, and immunoprecipitation.[1][2] Efficient removal of excess biotin is essential for ensuring the accuracy and reliability of these experiments.
Q2: What are the primary methods for removing excess biotin?
A2: The most common and effective methods for purifying your biotinylated molecule are dialysis, size exclusion chromatography (SEC), and affinity chromatography.[3][4] The choice of method depends on factors like sample volume, the molecular weight of your target molecule, and the required level of purity.
Q3: How do I choose the best purification method for my experiment?
A3: Consider the following factors:
-
Sample Volume: Dialysis is suitable for larger volumes (>100 µL), while spin-based size exclusion chromatography is ideal for smaller volumes (20-700 µL).[4]
-
Molecular Weight: Ensure the Molecular Weight Cut-Off (MWCO) of your dialysis membrane or SEC resin is appropriate to separate your labeled molecule from the smaller this compound.[4]
-
Purity Requirements: Affinity chromatography offers the highest specificity by selectively capturing biotinylated molecules.
-
Time Constraints: Spin columns offer the most rapid purification, often in under 15 minutes.[4]
Q4: How can I determine if my protein was successfully biotinylated and the excess biotin has been removed?
A4: The degree of biotinylation can be quantified using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[3][5] This colorimetric assay allows for the estimation of the mole-to-mole ratio of biotin to your protein.[3] Successful removal of excess biotin can be inferred by the absence of interference in downstream applications.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low recovery of biotinylated protein | Non-specific binding: Your protein may be sticking to the purification matrix (dialysis membrane, chromatography resin). | - For dialysis, select a membrane with low protein-binding properties.- For SEC, ensure the column material is compatible with your protein.[4]- Consider adding a carrier protein like BSA if it does not interfere with your downstream application.[4] |
| Sample loss during handling: Multiple transfer steps, especially with small volumes, can lead to significant sample loss. | - Minimize the number of tube transfers.- Utilize devices designed for small-scale purification, such as microdialysis units or spin columns for small sample volumes.[4] | |
| Protein precipitation: Over-labeling with biotin can alter the protein's isoelectric point and solubility, causing it to precipitate. | - Optimize the molar excess of the biotinylation reagent in your labeling reaction.[6][7]- After the reaction, adding a quenching buffer like 1M Tris can sometimes help resuspend the protein.[7] | |
| Inefficient removal of free biotin | Inadequate purification parameters: Insufficient dialysis time or buffer changes, or an incorrect MWCO for SEC. | - Dialysis: Increase the dialysis duration and the number of buffer changes. Multiple changes over 24-48 hours are recommended.[4][8]- Size Exclusion Chromatography: Verify that the MWCO of the resin is suitable for separating your labeled molecule from the small this compound. A 7 kDa MWCO is often effective for proteins.[4] |
| Competition for binding in affinity purification: High concentrations of free biotin can saturate the streptavidin/avidin binding sites. | - Perform a preliminary buffer exchange using a spin column or dialysis to reduce the concentration of free biotin before affinity purification.[4] | |
| High background in downstream assays | Residual free biotin: Incomplete removal of unconjugated biotin. | - Re-purify the sample using a more stringent method or repeat the chosen purification method.- Quantify biotin incorporation using a HABA assay to ensure the labeling reaction was successful and not the source of the issue.[3][5] |
| Inconsistent biotinylation: Batch-to-batch variability in the labeling reaction. | - Ensure complete removal of any primary amine-containing buffers (e.g., Tris, glycine) from your protein solution before starting the biotinylation reaction.[6][9]- Optimize and standardize your labeling protocol, including reaction time and molar ratios.[2] |
Purification Method Comparison
| Method | Principle | Typical Purity | Recovery | Time | Advantages | Disadvantages |
| Dialysis | Diffusion-based separation of molecules based on size through a semi-permeable membrane. | >90% | High | 4-48 hours | Suitable for large sample volumes, gentle on proteins. | Time-consuming, potential for sample dilution.[4] |
| Size Exclusion Chromatography (Spin Column) | Separation of molecules based on size as they pass through a porous resin; larger molecules elute first.[10] | >95% | High (>95% for some products) | < 15 minutes | Fast, high recovery, suitable for small volumes.[4] | Can lead to sample dilution with gravity-flow columns. |
| Affinity Chromatography (Magnetic Beads) | Specific binding of biotinylated molecules to immobilized streptavidin or avidin. | Variable (depends on elution conditions) | Very High | 30-60 minutes | High specificity, can be used for enrichment.[4] | Elution often requires harsh, denaturing conditions.[11][12] |
Experimental Protocols
Protocol 1: Dialysis
This method is suitable for sample volumes typically greater than 100 µL.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins)
-
Dialysis buffer (e.g., PBS), chilled to 4°C
-
Stir plate and stir bar
-
Beaker or container large enough to hold at least 100 times the sample volume
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the biotinylated sample into the dialysis tubing/cassette and seal securely.
-
Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours.
-
Change the dialysis buffer. For optimal removal, perform at least three buffer changes over 24 to 48 hours.[4][8]
-
After the final dialysis period, carefully remove the sample from the tubing/cassette.
Protocol 2: Size Exclusion Chromatography (Spin Column)
This method is ideal for the rapid cleanup of small sample volumes (typically 20-700 µL).
Materials:
-
Spin column with an appropriate MWCO (e.g., 7 kDa)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Prepare the spin column by removing the storage buffer according to the manufacturer's protocol. This is typically done by centrifugation.
-
Discard the flow-through and place the column in a new collection tube.
-
Slowly apply the biotinylated sample to the center of the resin bed.
-
Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).
-
The purified sample containing the biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.
Protocol 3: Affinity Chromatography (Streptavidin Magnetic Beads)
This protocol is for the specific capture of biotinylated molecules.
Materials:
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS)
-
Elution Buffer (e.g., high salt, low pH, or a buffer containing free biotin)
-
Neutralization Buffer (if using a low pH elution buffer)
-
Magnetic stand
Procedure:
-
Resuspend the magnetic beads in their storage buffer.
-
Transfer the desired amount of bead slurry to a clean tube.
-
Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.
-
Wash the beads by adding Binding/Wash Buffer, resuspending the beads, and then pelleting them again with the magnetic stand. Repeat this wash step twice.
-
After the final wash, resuspend the beads in Binding/Wash Buffer.
-
Add your biotinylated sample to the washed beads and incubate with gentle mixing for 30-60 minutes at room temperature.
-
Pellet the beads with the magnetic stand and discard the supernatant, which contains the unbound material and excess this compound.
-
Wash the beads three times with Binding/Wash Buffer to remove any remaining contaminants.
-
To elute the captured biotinylated molecule, resuspend the beads in Elution Buffer and incubate for 5-10 minutes.
-
Pellet the beads with the magnetic stand and carefully transfer the supernatant containing your purified molecule to a new tube.
-
If using an acidic elution buffer, immediately neutralize the eluate with Neutralization Buffer.
Visualizations
Caption: Experimental workflow for removing excess this compound.
Caption: Decision flowchart for selecting a purification method.
Caption: Interaction of a biotinylated protein with streptavidin.
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. itwreagents.com [itwreagents.com]
- 11. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biotin-Tagged Protein Purification [gbiosciences.com]
Optimizing molar ratio of Biotin-PEG4-OH to protein for efficient conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of Biotin-PEG4-OH to protein for efficient conjugation. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why can't I directly react this compound with my protein?
The terminal hydroxyl group (-OH) on this compound is not sufficiently reactive to spontaneously form a stable covalent bond with the functional groups on a protein, such as the primary amines of lysine residues. Therefore, a two-step process is required: first, the hydroxyl group must be "activated" to create a more reactive intermediate. This activated biotin derivative can then efficiently react with the protein.
Q2: What are the common methods for activating the hydroxyl group of this compound?
Common methods for activating hydroxyl groups for conjugation to primary amines on proteins include the use of activating agents like:
-
N,N'-Disuccinimidyl Carbonate (DSC): This reagent reacts with the hydroxyl group to form a succinimidyl carbonate ester, which is reactive towards primary amines.[1]
-
Carbonyldiimidazole (CDI): CDI activates the hydroxyl group to form an imidazole carbamate intermediate, which then reacts with primary amines.[1]
-
Tresyl Chloride: This method activates the hydroxyl group to form a tresyl-functionalized intermediate that is highly reactive with primary amines.[2]
Q3: What is the optimal pH for conjugating the activated Biotin-PEG4 to my protein?
The conjugation of an activated biotin reagent to primary amines on a protein is most efficient at a pH range of 7.0 to 9.0.[3] A slightly alkaline pH (7.5-8.5) is often optimal as it promotes the deprotonation of the lysine's epsilon-amino group, making it a better nucleophile, without significantly increasing the hydrolysis of the activated biotin reagent.[4][5] It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the activated biotin.[6][7] Phosphate-buffered saline (PBS) or borate buffer are suitable choices.[8]
Q4: How do I determine the optimal molar ratio of this compound to my protein?
The optimal molar ratio is protein-dependent and should be determined empirically. A good starting point is to test a range of molar excess of the activated Biotin-PEG4 to the protein, for example, from 10:1 to 50:1.[8] The ideal ratio will provide a sufficient degree of biotinylation for your downstream application without causing protein precipitation or loss of biological activity due to excessive modification.[9]
Q5: How can I determine the degree of biotinylation (DoB) after the conjugation reaction?
The degree of biotinylation (the average number of biotin molecules per protein molecule) can be determined using several methods. A common and straightforward method is the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay.[10] This colorimetric assay is based on the displacement of HABA from avidin by biotin, which results in a measurable decrease in absorbance at 500 nm.[10]
Q6: How do I remove unreacted biotin after the conjugation reaction?
Excess, unreacted biotin can be removed by methods that separate molecules based on size. These include:
-
Dialysis: Effective for larger sample volumes.
-
Size-Exclusion Chromatography (SEC): Spin desalting columns or gel filtration columns are suitable for various sample sizes and offer a quicker alternative to dialysis.[7][10]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Biotinylation | Incomplete activation of this compound. | Ensure the activation reagent (e.g., DSC, CDI) is fresh and not hydrolyzed. Perform the activation reaction in an anhydrous solvent (e.g., DMF, DMSO) to prevent moisture from quenching the reaction. |
| Hydrolysis of the activated Biotin-PEG4 intermediate. | Use the activated Biotin-PEG4 immediately after preparation. Avoid storing it in aqueous solutions. | |
| Presence of primary amines in the protein buffer (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer like PBS or borate buffer before adding the activated biotin.[6][7] | |
| Sub-optimal pH of the conjugation reaction. | Ensure the reaction buffer pH is between 7.0 and 9.0 to facilitate the reaction with primary amines.[3] | |
| Insufficient molar ratio of activated biotin to protein. | Increase the molar excess of the activated Biotin-PEG4 in the reaction. Test a range of ratios to find the optimum for your specific protein.[8] | |
| Protein Precipitation during/after Conjugation | Over-modification of the protein, leading to changes in its isoelectric point and solubility.[9] | Reduce the molar ratio of activated Biotin-PEG4 to protein. Decrease the reaction time or perform the reaction at a lower temperature (e.g., 4°C).[8] |
| High protein concentration. | Lower the protein concentration during the conjugation reaction.[8] | |
| Inconsistent Batch-to-Batch Results | Variability in the activation step. | Standardize the activation protocol, ensuring consistent reaction times, temperatures, and reagent concentrations. |
| Incomplete removal of unreacted biotin. | Ensure the purification method (dialysis or SEC) is sufficient to remove all free biotin, which can interfere with downstream applications. | |
| Degradation of the protein or biotinylation reagent. | Ensure proper storage conditions for both the protein and the biotinylation reagents. |
Quantitative Data Tables
Table 1: Recommended Molar Ratios for this compound Activation and Conjugation
| Step | Reactants | Recommended Molar Ratio (Reagent:Substrate) | Notes |
| Activation | Activation Reagent (e.g., DSC, CDI) : this compound | 1.1:1 to 1.5:1 | A slight excess of the activating agent ensures complete conversion of the hydroxyl group. |
| Conjugation | Activated Biotin-PEG4 : Protein | 10:1 to 50:1 | This is a starting range and should be optimized for each specific protein.[8] |
Table 2: Recommended Reaction Conditions
| Parameter | Activation Step | Conjugation Step |
| Solvent/Buffer | Anhydrous DMF or DMSO | Amine-free buffer (e.g., PBS, Borate Buffer)[8] |
| pH | Not applicable (anhydrous) | 7.0 - 9.0[3] |
| Temperature | Room Temperature | 4°C to Room Temperature[8] |
| Reaction Time | 1 - 4 hours | 30 minutes to 2 hours (at RT) or overnight (at 4°C)[6] |
Experimental Protocols
Protocol 1: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)
-
Preparation: Ensure all glassware is thoroughly dried. Use anhydrous solvents to prevent premature hydrolysis of the reagents.
-
Dissolving Reagents: Dissolve this compound in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). In a separate vial, dissolve DSC in the same anhydrous solvent at a slightly higher molar concentration.
-
Activation Reaction: Slowly add the DSC solution to the this compound solution to achieve a final molar ratio of approximately 1.2:1 (DSC:this compound).
-
Incubation: Let the reaction proceed for 1-4 hours at room temperature with gentle stirring, protected from moisture. The resulting solution contains the activated Biotin-PEG4-succinimidyl carbonate. This activated biotin should be used immediately in the conjugation step.
Protocol 2: Conjugation of Activated Biotin-PEG4 to Protein
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.5). If the buffer contains primary amines, perform a buffer exchange using a desalting column. Adjust the protein concentration to 1-10 mg/mL.[8]
-
Conjugation Reaction: Add the freshly prepared activated Biotin-PEG4 solution (from Protocol 1) to the protein solution to achieve the desired molar excess (e.g., 20:1).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C with gentle stirring.[6]
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[8] This will consume any unreacted activated biotin.
-
Purification: Remove excess, unreacted biotin and quenching reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 3: Determination of Degree of Biotinylation (DoB) using HABA Assay
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ Baseline).
-
Add Biotinylated Protein: Add a known volume of your purified biotinylated protein solution to the HABA/Avidin solution and mix well.
-
Measure Final Absorbance: Once the reading stabilizes, measure the absorbance at 500 nm again (A₅₀₀ Final).
-
Calculate DoB: The decrease in absorbance is proportional to the amount of biotin in your sample. The DoB can be calculated using the following formula, taking into account the extinction coefficients of the HABA/avidin complex and the concentrations of your protein and biotin. Many manufacturers provide online calculators for this purpose.
Mandatory Visualizations
Caption: Activation of this compound with DSC.
Caption: Conjugation of activated Biotin-PEG4 to a protein.
Caption: Workflow for optimizing molar ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. attogene.com [attogene.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Troubleshooting Unexpected Side Reactions with Biotin-PEG4-OH
Welcome to the technical support center for Biotin-PEG4-OH and related biotinylation reagents. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected side reactions encountered during their experiments. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My biotinylation reaction has a low yield or failed completely. What are the common causes and solutions?
Low or no biotinylation is a frequent issue. The primary causes often relate to the reagent's stability, the reaction buffer composition, or the nature of the target molecule.
-
Possible Cause 1: Hydrolysis of the active group. If you are using an amine-reactive this compound derivative, such as one with an NHS ester, it is highly sensitive to moisture. The NHS ester can hydrolyze, rendering the reagent inactive.
-
Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous solvents like DMSO or DMF and use them immediately. Avoid storing aqueous solutions of the reagent.
-
-
Possible Cause 2: Competing nucleophiles in the buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the biotinylation reagent, significantly reducing the efficiency of the reaction.
-
Solution: Use an amine-free buffer system, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0, for the conjugation reaction.
-
-
Possible Cause 3: Insufficient molar excess of the biotinylation reagent. The optimal ratio of biotin reagent to your target molecule is crucial for efficient labeling.
-
Solution: The ideal molar ratio depends on the concentration of your target molecule. For more dilute solutions, a higher molar excess of the biotin reagent is generally required. It is recommended to perform a titration to determine the optimal ratio for your specific application.
-
Q2: I am observing aggregation of my protein after biotinylation. How can this be prevented?
Protein aggregation after biotinylation can be a significant problem, potentially leading to loss of function and immunogenicity.
-
Possible Cause 1: Hydrophobicity of the biotin moiety. Biotin is relatively hydrophobic, and introducing multiple biotin molecules onto a protein's surface can increase its propensity to aggregate.
-
Solution: The PEG4 spacer in this compound is designed to increase the hydrophilicity of the overall molecule, which helps to mitigate aggregation.[1] If aggregation persists, consider using a biotinylation reagent with a longer PEG spacer (e.g., PEG8 or PEG12).
-
-
Possible Cause 2: High degree of labeling. Over-biotinylation can lead to significant changes in the protein's surface properties, promoting aggregation.
-
Solution: Optimize the molar ratio of the biotinylation reagent to the protein to achieve a lower, more controlled degree of labeling. Characterize the extent of biotinylation using methods like the HABA assay to ensure consistency.
-
Q3: My in vivo experiment with a this compound conjugate is showing rapid clearance or an unexpected immune response. What could be the underlying reason?
Unexpected in vivo behavior of PEGylated biologics is a critical concern in drug development.
-
Possible Cause 1: Immunogenicity of PEG. Polyethylene glycol (PEG) was once considered non-immunogenic, but studies have shown that it can elicit an immune response, leading to the formation of anti-PEG antibodies.[2][3][4] These pre-existing or treatment-induced antibodies can lead to the rapid clearance of the PEGylated conjugate and, in some cases, hypersensitivity reactions.[2]
-
Solution: If you suspect an anti-PEG immune response, it may be necessary to screen for the presence of anti-PEG antibodies in your animal model or patient population. Alternative strategies could include using different polymer-based linkers or modifying the PEG structure to reduce its immunogenicity.
-
-
Possible Cause 2: Complement activation. PEGs, particularly at higher concentrations, have been shown to activate the complement system, a key component of the innate immune system.[5][6] This can occur through the lectin and alternative pathways and may lead to infusion reactions or anaphylaxis.[2][5][6]
Q4: I am observing cellular vacuolation in my cell-based assays or in tissue samples from in vivo studies. Is this related to the this compound linker?
Yes, cellular vacuolation can be a side effect associated with the PEG component of the linker.
-
Possible Cause: Accumulation of PEG. High molecular weight PEGs can be taken up by cells, particularly macrophages, and accumulate in lysosomes, leading to the formation of vacuoles.[8][9][10][11][12] While this is often considered an adaptive and non-toxic response, at high concentrations or with prolonged exposure, it can alter tissue architecture and raise concerns about potential functional impairment.[9][11][12]
-
Solution: The risk of vacuolation increases with the molecular weight and dose of the PEG.[8][11] While the PEG4 in your linker is a short-chain PEG, be mindful of the total PEG dose administered, especially in chronic dosing studies. If vacuolation is a concern, it may be necessary to reduce the dose or frequency of administration.
-
Q5: My immunoassay results are inconsistent or seem incorrect after using a biotinylated molecule. Could the biotin be interfering with the assay?
Yes, this is a well-documented phenomenon known as biotin interference.
-
Possible Cause: Excess free biotin in the sample. High concentrations of biotin in a sample can interfere with immunoassays that utilize the biotin-streptavidin interaction for signal generation.[13][14][15][16][17] This can lead to falsely high or falsely low results, depending on the assay format (competitive vs. sandwich).[14][16]
-
Solution: Ensure that all unreacted this compound is removed from your biotinylated molecule preparation through dialysis or size-exclusion chromatography. If you are working with clinical samples, be aware that patients taking high-dose biotin supplements can have circulating biotin levels high enough to cause interference.[13][16] It is recommended that patients discontinue biotin supplementation for at least 48 hours before sample collection.[13]
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.0 | For amine-reactive biotinylation (e.g., with NHS esters). |
| Molar Excess of Biotin Reagent | 10- to 50-fold | Highly dependent on the concentration of the target molecule. Titration is recommended. |
| Reaction Time | 30 minutes to 2 hours | Dependent on temperature and reagent concentration. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help to maintain the stability of sensitive proteins. |
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation with an Amine-Reactive this compound (e.g., NHS Ester)
-
Buffer Exchange: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Allow the Biotin-PEG4-NHS ester to warm to room temperature. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO immediately before use.
-
Biotinylation Reaction: Add the desired molar excess of the Biotin-PEG4-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted Biotin-PEG4-NHS ester using a desalting column or dialysis against a suitable storage buffer.
-
Characterization: Determine the degree of biotinylation using a method such as the HABA assay.
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: HABA Assay for Quantifying Biotin Incorporation
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common method to estimate the degree of biotinylation.
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add Biotinylated Sample: Add a known amount of the biotinylated protein solution to the HABA/Avidin mixture.
-
Measure Final Absorbance: After a brief incubation, measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample.
-
Calculation: Calculate the moles of biotin per mole of protein based on the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex.
Visualizations
Caption: A generalized experimental workflow for protein biotinylation using this compound.
Caption: A troubleshooting decision pathway for unexpected side reactions with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 3. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 6. Poly(ethylene glycol)s generate complement activation products in human serum through increased alternative pathway turnover and a MASP-2-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complement activation by PEGylated single-walled carbon nanotubes is independent of C1q and alternative pathway turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polyethylene glycol 20 kDa-induced vacuolation does not impair phagocytic function of human monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Short communication: renal tubular vacuolation in animals treated with polyethylene-glycol-conjugated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adverse vacuolation in multiple tissues in cynomolgus monkeys following repeat-dose administration of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polyethylene glycol 20 kDa-induced vacuolation does not impair phagocytic function of human monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biotin interference in immunoassays based on biotin-strept(avidin) chemistry: An emerging threat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunoassay design and biotin interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cyprusjmedsci.com [cyprusjmedsci.com]
- 16. myadlm.org [myadlm.org]
- 17. cyprusjmedsci.com [cyprusjmedsci.com]
Technical Support Center: Purification of Biotin-PEG4-OH Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of Biotin-PEG4-OH conjugates using dialysis and Size Exclusion Chromatography (SEC).
Choosing Your Purification Method: Dialysis vs. SEC
Deciding between dialysis and Size Exclusion Chromatography (SEC) for the purification of your this compound conjugate depends on several factors including sample volume, desired purity, and the nature of the impurities. The following decision tree can guide your choice.
Caption: Decision tree for selecting between dialysis and SEC.
Quantitative Data Summary
The choice of purification method will impact the final yield, purity, and processing time. The following table summarizes typical quantitative data for the purification of small PEGylated molecules like this compound.
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) |
| Expected Purity | >90% | >95%[1] |
| Expected Yield | 80-95% | >90%[] |
| Processing Time | 4 - 48 hours | 30 minutes - 2 hours per sample |
| Sample Volume | Flexible (µL to L) | Typically < 5% of column volume[3] |
| Primary Application | Removal of small molecule impurities | High-resolution separation, desalting |
Troubleshooting Guides
Dialysis Troubleshooting
Question: Why is the recovery of my this compound low after dialysis?
Answer:
Low recovery after dialysis can be due to several factors:
-
Incorrect Molecular Weight Cut-Off (MWCO): The MWCO of the dialysis membrane may be too large, allowing your conjugate to leak out. For this compound (MW ≈ 419.54 Da), a membrane with a low MWCO (e.g., 100-500 Da) is recommended. As a general rule, select a membrane with an MWCO that is 3 to 6 times smaller than the molecular weight of the molecule to be retained.[4]
-
Non-specific Binding: The conjugate may be adsorbing to the dialysis membrane. To mitigate this, consider using a membrane material with low protein/molecule binding properties. Rinsing the inside of the tubing with a small volume of buffer after dialysis can also help recover adsorbed material.[5]
-
Sample Precipitation: Changes in buffer composition or concentration during dialysis can cause your conjugate to precipitate.[6] Ensure your dialysis buffer is compatible with your conjugate's solubility.
Question: Why are there still small molecule impurities in my sample after dialysis?
Answer:
Incomplete removal of small molecules is a common issue and can be addressed by:
-
Insufficient Dialysis Time: The dialysis process may not have reached equilibrium. Extend the dialysis time to allow for complete diffusion of the small molecules.[7]
-
Inadequate Buffer Volume: The volume of the dialysis buffer should be significantly larger than the sample volume to maintain a steep concentration gradient. A buffer-to-sample volume ratio of at least 100:1 is recommended.[8]
-
Infrequent Buffer Changes: The concentration gradient decreases as dialysis progresses. Performing multiple buffer changes with fresh dialysis buffer will re-establish the gradient and improve the efficiency of impurity removal.[9]
Size Exclusion Chromatography (SEC) Troubleshooting
Question: Why is the resolution poor, and my this compound peak is not well-separated from impurities?
Answer:
Poor resolution in SEC can stem from several factors related to the column and running conditions:
-
Incorrect Column Selection: The pore size of the SEC column is crucial for separating small molecules. For a small molecule like this compound, a column with a small pore size is necessary to achieve good resolution from other small molecules.[8]
-
High Flow Rate: A slower flow rate generally improves resolution by allowing more time for the molecules to interact with the stationary phase.[8][10]
-
Large Sample Volume: Injecting a large sample volume can lead to peak broadening and decreased resolution. The sample volume should ideally be between 1% and 5% of the total column volume.[3]
-
Column Overloading: Injecting a sample that is too concentrated can also cause peak broadening. Diluting the sample may improve resolution.[11]
Question: Why am I observing peak tailing or fronting for my this compound conjugate?
Answer:
Asymmetrical peaks are often indicative of issues with the column or interactions between the sample and the stationary phase:
-
Peak Tailing: This can be caused by a poorly packed column, column contamination, or unfavorable interactions between your conjugate and the column matrix.[12] Cleaning the column according to the manufacturer's instructions or adjusting the mobile phase composition (e.g., salt concentration or pH) can help.
-
Peak Fronting: This is often a result of column overload (injecting too much sample volume or too high a concentration) or a poorly packed column.[12] Reducing the sample load is a good first step.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can lead to peak distortion. Adding modifiers like salt to the mobile phase can help suppress these interactions.[13]
Frequently Asked Questions (FAQs)
Q1: What is the best Molecular Weight Cut-Off (MWCO) for dialyzing this compound?
A1: For a molecule with a molecular weight of approximately 419.54 Da, a dialysis membrane with an MWCO in the range of 100-500 Da is recommended. This will ensure retention of your product while allowing smaller unreacted reagents and salts to be removed.[4][14]
Q2: How can I improve the yield of my this compound purification by SEC?
A2: To improve yield in SEC, ensure that your column is not causing loss of your product through non-specific adsorption. Using a column with a hydrophilic stationary phase can help minimize such interactions. Also, optimizing fraction collection is key; collect smaller fractions around your peak of interest to avoid including impurities or losing product in adjacent fractions.
Q3: Can I use the same SEC column for both small molecules and large proteins?
A3: While it is possible, it is not ideal. SEC columns are designed with specific pore sizes to provide optimal resolution within a certain molecular weight range. A column designed for large proteins will have large pores, and a small molecule like this compound will have access to most of the pore volume, resulting in poor separation from other small molecules. It is best to use a column with a fractionation range appropriate for your molecule of interest.[15]
Q4: How do I know if my dialysis is complete?
A4: Dialysis is complete when the concentration of the small molecules you want to remove is at an acceptable level in your sample. You can monitor the progress by taking small aliquots of your sample at different time points and analyzing them for the presence of the impurity using a suitable analytical technique, such as HPLC or mass spectrometry.
Q5: What should I do if my this compound conjugate precipitates during purification?
A5: Precipitation can be caused by changes in buffer pH, ionic strength, or concentration. If you observe precipitation during dialysis, try using a dialysis buffer that is closer in composition to your initial sample buffer and then gradually change to the final buffer composition in a stepwise manner.[6] If precipitation occurs during SEC, ensure your mobile phase is optimized for the solubility of your conjugate. Adding organic modifiers to the mobile phase might be necessary for hydrophobic molecules.[16]
Experimental Protocols
Protocol 1: Purification of this compound by Dialysis
This protocol is designed for the removal of small molecule impurities, such as unreacted biotin or salts, from a this compound conjugate solution.
Materials:
-
Dialysis tubing or cassette with a 100-500 Da MWCO
-
Dialysis clips (if using tubing)
-
Large beaker (volume at least 100 times the sample volume)
-
Stir plate and stir bar
-
Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Your crude this compound conjugate solution
Procedure:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length, leaving extra room for sealing. Hydrate the membrane by soaking it in the dialysis buffer for at least 30 minutes.
-
Load the Sample: Securely close one end of the dialysis tubing with a clip. Pipette your sample into the tubing, leaving some space at the top to allow for potential volume changes. Remove excess air and seal the other end with a second clip.
-
Perform Dialysis: Place the sealed dialysis bag into the beaker containing the dialysis buffer. Ensure the bag is fully submerged. Place the beaker on a stir plate and stir gently.[17]
-
Buffer Exchange: Dialyze for 2-4 hours at room temperature or 4°C. For optimal impurity removal, change the dialysis buffer every 2-4 hours for the first 8-12 hours.[17]
-
Overnight Dialysis: After the initial buffer changes, continue dialysis overnight (12-16 hours) in a fresh volume of dialysis buffer.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer. Gently dry the outside of the bag. Open one end and carefully pipette the purified sample into a clean tube.
Protocol 2: Purification of this compound by Size Exclusion Chromatography (SEC)
This protocol is suitable for achieving high purity and for separating the this compound conjugate from both smaller and larger impurities.
Materials:
-
HPLC or FPLC system with a UV detector
-
SEC column with a low molecular weight fractionation range (e.g., suitable for separating molecules <1 kDa)
-
Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)
-
0.22 µm syringe filter
-
Your crude this compound conjugate solution
Procedure:
-
System and Column Equilibration: Equilibrate the SEC system and column with the mobile phase until a stable baseline is observed on the detector. This typically requires flushing with at least two column volumes.[8]
-
Sample Preparation: Filter your sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the column.
-
Sample Injection: Inject a small volume of your filtered sample onto the column. The optimal injection volume is typically 1-2% of the total column volume.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at an optimized flow rate (a slower flow rate generally provides better resolution). Collect fractions as the sample elutes from the column. Monitor the elution profile using the UV detector.
-
Analysis of Fractions: Analyze the collected fractions using an appropriate method (e.g., mass spectrometry, HPLC) to identify the fractions containing the pure this compound conjugate.
-
Pooling and Concentration: Pool the pure fractions and, if necessary, concentrate the sample to the desired concentration.
Caption: A typical workflow for purification by SEC.
References
- 1. Custom Protein-Small Molecule Conjugation Service - Creative Biolabs [creative-biolabs.com]
- 3. goldbio.com [goldbio.com]
- 4. General rule about choosing a MWCO - Membrane Solutions [membrane-solutions.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. hplc.eu [hplc.eu]
- 14. How to Choose the Appropriate MWCO? â Membrane Solutions [membrane-solutions.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. home.sandiego.edu [home.sandiego.edu]
Addressing steric hindrance issues with the Biotin-PEG4-OH linker
Welcome to the technical support center for the Biotin-PEG4-OH linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound and its derivatives in various applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the PEG4 spacer in the this compound linker?
The primary function of the polyethylene glycol (PEG) spacer arm is to minimize steric hindrance.[1][2] The biotin binding site in avidin and streptavidin is located deep within the protein structure.[3] The long, flexible PEG4 spacer arm allows the biotin moiety to efficiently access this binding pocket, which might otherwise be inaccessible due to the size of the molecule conjugated to the biotin.[1][2] This enhanced accessibility leads to a more efficient and stable interaction between the biotinylated molecule and the avidin/streptavidin protein.
Q2: What are the main advantages of using a PEG-based linker like this compound?
Beyond reducing steric hindrance, the PEG4 spacer offers several other advantages:
-
Increased Hydrophilicity: The PEG spacer is hydrophilic, which imparts better water solubility to the biotinylated molecule.[1][2][4] This can help to prevent the aggregation of labeled proteins in solution.[1][2][5]
-
Improved Stability: By reducing aggregation, the PEG linker can increase the stability of the conjugated molecule in solution.[6]
-
Reduced Non-Specific Binding: The hydrophilic nature of the PEG spacer can also help to minimize non-specific hydrophobic interactions, leading to lower background signals in assays.[6]
Q3: In which applications is the this compound linker commonly used?
This compound and its derivatives are versatile tools used in a wide range of biochemical and biomedical research applications, including:
-
Drug Delivery and Development: Used in the synthesis of PROTACs and for targeted drug delivery.[7][8]
-
Bioconjugation: For labeling proteins, antibodies, and other biomolecules.[7]
-
Immunoassays: Such as Enzyme-Linked Immunosorbent Assay (ELISA) for the detection and quantification of analytes.[3]
-
Affinity Purification: In techniques like pull-down assays to isolate and purify binding partners.[8]
-
Surface Plasmon Resonance (SPR): To study biomolecular interactions in real-time.[9]
-
Cell Surface Labeling: For the identification and isolation of cell surface proteins.[10][11]
-
Diagnostic Tools: As a component in various diagnostic assays.[7]
Q4: What is the difference between this compound, Biotin-PEG4-NHS, and Biotin-PEG4-COOH?
The core structure of biotin linked to a PEG4 spacer is the same, but the terminal functional group differs, dictating their reactivity:
-
This compound: Has a terminal hydroxyl group (-OH). This can be used in further chemical synthesis, for example, through esterification or etherification reactions.
-
Biotin-PEG4-NHS ester: Features an N-hydroxysuccinimide (NHS) ester. This is an amine-reactive group that readily forms stable amide bonds with primary amines (e.g., the side chain of lysine residues in proteins) at a pH of 7-9.[1][2]
-
Biotin-PEG4-COOH: Possesses a terminal carboxylic acid group (-COOH). This can be coupled to primary amines using carbodiimide chemistry (e.g., with EDC or HATU).[12]
Troubleshooting Guides
Problem: Low or No Biotinylation
| Possible Cause | Solution |
| Buffer contains primary amines (e.g., Tris, glycine). | Primary amines in the buffer will compete with the target molecule for reaction with NHS-ester activated biotin, reducing the efficiency of your intended conjugation.[10][13][14] It is crucial to perform a buffer exchange into an amine-free buffer like Phosphate Buffered Saline (PBS) before starting the biotinylation reaction.[13][15] |
| The biotinylation reagent was hydrolyzed. | NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive.[10][13][14] Always equilibrate the reagent to room temperature before opening to prevent condensation.[10] Reconstitute the reagent immediately before use and discard any unused solution.[10][13][14] |
| Presence of carrier proteins (e.g., BSA, gelatin) in the antibody solution. | Carrier proteins will also be biotinylated, consuming the reagent and reducing the labeling of the target antibody.[13] It is recommended to purify the antibody to remove these carrier proteins before proceeding with biotinylation.[15] |
| Insufficient molar excess of biotinylation reagent. | For dilute protein solutions, a higher molar excess of the biotin reagent is needed to achieve the desired degree of labeling.[10][11] It is recommended to optimize the molar ratio of biotin to protein for your specific application.[10] For example, a 20-fold molar excess for a 2 mg/mL IgG solution is a good starting point.[10][11] |
Problem: High Background Signal in Assays
| Possible Cause | Solution |
| Excess, unreacted biotinylation reagent. | Non-reacted biotin can bind to streptavidin-coated surfaces or conjugates, leading to high background. It is essential to remove all traces of non-reacted biotin after the labeling reaction.[14] This can be achieved through dialysis or size-exclusion chromatography (e.g., desalting columns).[10][15] |
| Protein aggregation. | Biotinylated proteins may aggregate, leading to non-specific binding. The use of a hydrophilic PEG4 linker helps to minimize this, but if aggregation is still an issue, consider optimizing buffer conditions (e.g., pH, ionic strength) or adding detergents.[1][2] |
| Over-biotinylation of the protein. | A very high degree of biotinylation can sometimes lead to steric hindrance and non-specific interactions.[9] To address this, you can reduce the molar excess of the biotinylation reagent used in the conjugation reaction.[10] Performing a biotin quantification assay, such as the HABA assay, can help determine the degree of labeling.[10][11] |
Quantitative Data
Table 1: Properties of Biotin-PEG4 Linkers
| Property | Value | Reference(s) |
| Spacer Arm Length (NHS-PEG4-Biotin) | 29 Å | [2][10] |
| Molecular Weight (this compound) | 419.5 g/mol | [4] |
| Molecular Weight (Biotin-PEG4-NHS Ester) | 588.67 g/mol | [2][10] |
| Molecular Weight (Biotin-PEG4-COOH) | 491.6 g/mol | [16] |
Table 2: Binding Kinetics of Biotin-Streptavidin Interaction with a PEG4 Linker
| Parameter | Value | Reference(s) |
| Dissociation Constant (KD) | 56 fM | [17] |
| Association Constant (Ka) of Avidin-Biotin | 1015 M-1 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Biotinylating an Antibody with NHS-PEG4-Biotin
This protocol is an example and may require optimization for your specific antibody and application.[10]
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer)
-
EZ-Link™ NHS-PEG4-Biotin
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Method for removing non-reacted biotin (e.g., desalting column)
Procedure:
-
Buffer Exchange: Ensure your antibody is in an amine-free buffer (e.g., PBS). If not, perform a buffer exchange.
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-PEG4-Biotin in an appropriate solvent (e.g., water or DMSO) to a stock concentration of ~10-20 mM.[10][18]
-
Calculate Reagent Volume: Determine the volume of the biotin stock solution needed to achieve the desired molar excess. A 20-fold molar excess is a common starting point for a 2 mg/mL antibody solution.[10][11]
-
Reaction: Add the calculated volume of the NHS-PEG4-Biotin solution to your antibody solution.
-
Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[10]
-
Purification: Remove excess, non-reacted biotin using a desalting column or dialysis.[10]
-
Storage: Store the biotinylated antibody under the same conditions as the unlabeled antibody. For long-term storage, consider adding a stabilizing protein like BSA (if compatible with downstream applications) and a preservative like sodium azide.[15]
Protocol 2: Biotin Quantification using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to estimate the number of biotin molecules incorporated per protein molecule.[10][11]
Materials:
-
Biotinylated protein sample (purified from excess biotin)
-
HABA/Avidin solution
-
PBS buffer
Procedure:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500 HABA/Avidin).
-
Add a known volume of your biotinylated protein sample to the HABA/Avidin solution and mix.
-
Measure the absorbance of the mixture at 500 nm again (A500 HABA/Avidin/Biotin). The absorbance will decrease as biotin displaces the HABA from avidin.
-
The change in absorbance (ΔA500) is proportional to the amount of biotin in your sample.
-
Calculate the biotin concentration and the molar ratio of biotin to protein using the appropriate formulas, which are typically provided with commercial HABA assay kits.[14]
Visualizations
Caption: Workflow for antibody biotinylation using an NHS-ester activated PEG4 linker.
Caption: How the this compound linker overcomes steric hindrance for efficient binding.
Caption: Logical workflow of a pull-down assay using a biotinylated bait protein.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. goldbio.com [goldbio.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. youtube.com [youtube.com]
- 7. purepeg.com [purepeg.com]
- 8. Biotin-PEG4-Alkyne | CAS:1458576-00-5 | Biopharma PEG [biochempeg.com]
- 9. Streptavidin Binding and Endothelial Cell Adhesion to Biotinylated Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]
- 13. attogene.com [attogene.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Biotin-PEG4-COOH | CAS:721431-18-1 | Biopharma PEG [biochempeg.com]
- 17. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biotin PEG4 succinimidyl ester | AAT Bioquest [aatbio.com]
How to quench a Biotin-PEG4-OH reaction effectively
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG4-OH and its derivatives in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction and how does it work?
A1: this compound itself is a biotin molecule linked to a 4-unit polyethylene glycol (PEG) spacer with a terminal hydroxyl group, which is part of a carboxylic acid. This carboxylic acid group is not reactive towards amine groups on proteins or other biomolecules. To make it reactive, the carboxylic acid must first be "activated". The most common activation method is to convert it into an N-hydroxysuccinimide (NHS) ester, creating Biotin-PEG4-NHS. This NHS ester is highly reactive towards primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) at a pH range of 7.2-8.5, forming a stable amide bond.[1][2] The PEG spacer enhances water solubility and reduces steric hindrance.[3][4]
Q2: Why is it necessary to quench a Biotin-PEG4-NHS reaction?
A2: Quenching is a critical step to stop the biotinylation reaction. It involves adding a quenching agent that reacts with any excess, unreacted Biotin-PEG4-NHS ester. If not quenched, the unreacted NHS ester can continue to react with other primary amines in your sample or in downstream applications, leading to non-specific labeling, high background signals, and potentially inaccurate experimental results.[5][6]
Q3: What are the most common and effective quenching agents?
A3: The most common and effective quenching agents are small molecules containing primary amines. These agents compete with the target molecule for any remaining active NHS esters.[1] Commonly used quenching agents include:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Hydroxylamine
-
Ethanolamine [5]
Q4: How does the hydrolysis of Biotin-PEG4-NHS affect my reaction and quenching?
A4: The NHS ester of Biotin-PEG4 is susceptible to hydrolysis, where it reacts with water and becomes non-reactive towards amines. This hydrolysis is a competing reaction that occurs throughout the biotinylation process. The rate of hydrolysis increases significantly with higher pH.[1][7][8] For instance, the half-life of an NHS ester can be several hours at pH 7, but only minutes at pH 8.6.[1][9] While hydrolysis can be seen as a form of "self-quenching", relying on it is not recommended for controlled experiments as it may be incomplete. Effective quenching with a primary amine-containing agent ensures a definitive stop to the reaction.
Troubleshooting Guide
Q5: I am observing low biotinylation efficiency. What could be the cause?
A5: Low biotinylation efficiency can stem from several factors:
-
Inactive Biotin-PEG4-NHS: The NHS ester may have hydrolyzed due to improper storage or handling. It is sensitive to moisture.[10] Ensure the reagent is stored in a desiccated environment and warmed to room temperature before opening to prevent condensation.[10]
-
Incorrect pH: The reaction should be performed in a pH range of 7.2-8.5. A pH that is too low will result in the protonation of primary amines on the target molecule, making them poor nucleophiles.[5]
-
Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the Biotin-PEG4-NHS, reducing the labeling efficiency.[1][5] Use amine-free buffers like PBS, HEPES, or borate buffer for the reaction.
-
Insufficient Molar Excess of Biotin Reagent: A 5- to 20-fold molar excess of the NHS ester to the protein is a common starting point.[5] This ratio may need to be optimized for your specific protein.
Q6: My final product shows high background or non-specific binding. How can I resolve this?
A6: High background is often due to the presence of unbound biotin reagent.[5]
-
Ineffective Quenching: Ensure that you have added a sufficient concentration of a quenching agent (e.g., 50-100 mM final concentration of Tris or glycine) and allowed enough time for it to react with all excess Biotin-PEG4-NHS.[5]
-
Inadequate Purification: After quenching, it is crucial to remove the quenched biotin reagent and other reaction by-products. Methods like size-exclusion chromatography (e.g., desalting columns), dialysis, or HPLC are effective for purifying the biotinylated protein.[5]
-
Protein Aggregation: Over-biotinylation can sometimes lead to protein aggregation and precipitation, which can trap unbound biotin.[11] Consider reducing the molar excess of the biotin reagent.
Q7: My protein has precipitated after the biotinylation reaction. What should I do?
A7: Protein precipitation can occur due to over-labeling or changes in the protein's solubility.
-
Reduce the Molar Ratio: Decrease the molar excess of the Biotin-PEG4-NHS reagent used in the reaction to reduce the number of biotin molecules attached to each protein.
-
Optimize Reaction Time: Shortening the incubation time can also help to limit the extent of biotinylation.
-
Use a Water-Soluble Reagent: Biotin-PEG4-NHS is designed to be water-soluble, which should help mitigate precipitation compared to more hydrophobic biotinylation reagents.[4] However, if precipitation persists, ensure your protein is at a suitable concentration and in an appropriate buffer.
Quantitative Data Summary
Table 1: Common Quenching Agents and Recommended Concentrations
| Quenching Agent | Typical Final Concentration | Notes |
| Tris | 20-100 mM | A very common and effective quenching agent.[1][5] |
| Glycine | 50-100 mM | Another widely used and effective quenching agent.[1][5] |
| Hydroxylamine | 10-50 mM | Can be used for quenching.[5][9] |
| Ethanolamine | 20-50 mM | An alternative primary amine for quenching.[5] |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | ~1 hour |
| 8.6 | 4°C | 10 minutes |
| Data is generalized for NHS esters and sourced from multiple references.[1][9] |
Experimental Protocols
Protocol: Quenching a Biotin-PEG4-NHS Reaction
-
Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl or glycine at pH ~8.0.
-
Add Quenching Agent: At the end of your biotinylation reaction incubation time, add the quenching stock solution to your reaction mixture to achieve a final concentration of 50-100 mM.
-
Incubate: Gently mix and incubate the reaction for an additional 15-30 minutes at room temperature. This allows the quenching agent to react with any remaining unreacted Biotin-PEG4-NHS.
-
Purification: Proceed immediately to the purification step (e.g., using a desalting column) to remove the excess biotin reagent, the quenching agent, and the N-hydroxysuccinimide by-product from your biotinylated protein.[5]
Visualizations
Caption: Workflow for the activation, biotinylation, and quenching of a this compound reaction.
Caption: Troubleshooting decision tree for common issues in biotinylation reactions.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. vectorlabs.com [vectorlabs.com]
Validation & Comparative
Navigating the Maze of Peptide Labeling: A Comparative Guide to Biotin-PEG4-OH and its Alternatives for Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals venturing into the intricate world of proteomics, the precise and efficient labeling of peptides is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of Biotin-PEG4-OH and its activated forms for peptide labeling in mass spectrometry, weighed against prominent alternatives. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document aims to equip researchers with the knowledge to select the optimal labeling strategy for their specific analytical needs.
The covalent attachment of a biotin tag to peptides is a cornerstone technique for their enrichment and subsequent analysis by mass spectrometry (MS). The unparalleled affinity of biotin for avidin and its derivatives enables the selective capture of labeled peptides from complex biological mixtures. The choice of biotinylating reagent, however, can significantly influence labeling efficiency, peptide recovery, and ultimately, the quality of mass spectrometry data. This guide focuses on this compound and its derivatives, examining their performance in the context of other widely used labeling methodologies.
The Biotin-PEG4 Advantage: Structure and Functionality
This compound belongs to a class of biotinylation reagents that incorporate a polyethylene glycol (PEG) spacer arm. This hydrophilic four-unit PEG linker offers several advantages over traditional biotin reagents with hydrocarbon spacers. The PEG moiety enhances the water solubility of the reagent and the resulting labeled peptide, which can reduce aggregation and improve handling.[1] Furthermore, the extended spacer arm (approximately 29 Å) minimizes steric hindrance, allowing for more efficient binding of the biotin tag to avidin or streptavidin.[1][2]
It is crucial to distinguish between this compound (also referred to as Biotin-PEG4-Acid) and its activated counterpart, Biotin-PEG4-NHS ester.
-
Biotin-PEG4-Acid (this compound): This form possesses a terminal carboxylic acid group. To react with primary amines (N-terminus and lysine side chains) on peptides, the carboxylic acid must first be activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or a similar activator.[3][4]
-
Biotin-PEG4-NHS Ester: This is an activated form of the reagent where the carboxylic acid has been pre-activated with an NHS ester. This form reacts directly and efficiently with primary amines at a slightly alkaline pH (typically 7-9) to form stable amide bonds.[5][6]
The choice between these two forms depends on the experimental design and the nature of the sample. While the NHS ester offers a more straightforward, one-step labeling procedure, the carboxylic acid form provides more flexibility in choosing activation chemistry and can sometimes be more cost-effective.
A Comparative Analysis of Peptide Labeling Reagents
The selection of a labeling reagent is a critical decision in any quantitative or qualitative proteomics workflow. Below is a comparative overview of Biotin-PEG4 reagents and two major classes of alternatives: a standard NHS-Biotin without a PEG spacer and isobaric labeling reagents.
| Feature | Biotin-PEG4-NHS Ester | NHS-Biotin | Isobaric Tags (iTRAQ/TMT) |
| Primary Application | Peptide enrichment for identification and relative quantification | Peptide enrichment for identification | Multiplexed relative quantification of peptides |
| Reaction Chemistry | NHS ester reacts with primary amines | NHS ester reacts with primary amines | NHS ester reacts with primary amines |
| Specificity | Targets primary amines (N-terminus, Lysine) | Targets primary amines (N-terminus, Lysine) | Targets primary amines (N-terminus, Lysine) |
| Multiplexing Capability | Limited (requires isotopic versions for multiplexing) | Limited (requires isotopic versions for multiplexing) | High (4-plex, 8-plex for iTRAQ; up to 18-plex for TMT)[7][8] |
| Solubility | High due to PEG spacer[1] | Lower, potential for aggregation | Generally high |
| Steric Hindrance | Minimized by long PEG spacer[2] | Higher potential for steric hindrance | Varies with tag structure |
| MS Data Complexity | MS1 level quantification (with isotopic labels) | MS1 level quantification (with isotopic labels) | MS2/MS3 level quantification via reporter ions[9] |
| Relative Cost | Moderate | Low to Moderate | High[10] |
Experimental Workflows and Methodologies
Detailed and reproducible experimental protocols are fundamental to successful mass spectrometry analysis. The following sections provide methodologies for peptide labeling with Biotin-PEG4-Acid and a general workflow for subsequent mass spectrometric analysis.
Experimental Protocol: Peptide Labeling with Biotin-PEG4-Acid and EDC/NHS
This protocol describes the activation of the carboxylic acid on Biotin-PEG4-Acid and its subsequent conjugation to peptides.
Materials:
-
Peptide sample (lyophilized or in a suitable buffer)
-
Biotin-PEG4-Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, free of primary amines
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or hydroxylamine
-
Desalting column or dialysis cassette
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide sample in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Biotin-PEG4-Acid:
-
Immediately before use, prepare a 10 mM solution of Biotin-PEG4-Acid in the Activation Buffer.
-
Prepare 100 mM solutions of EDC and NHS in the Activation Buffer.
-
In a separate tube, mix the Biotin-PEG4-Acid solution with a 1.2-fold molar excess of both EDC and NHS.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Labeling Reaction:
-
Add the activated Biotin-PEG4 solution to the peptide solution. A 10-20 fold molar excess of the biotin reagent over the peptide is a common starting point, but this should be optimized for each specific peptide.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification of Labeled Peptides: Remove excess biotin reagent and reaction byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS or ammonium bicarbonate).
-
Sample Preparation for Mass Spectrometry: The purified biotinylated peptides can be lyophilized and stored at -20°C until analysis. Reconstitute the sample in a solution compatible with LC-MS analysis (e.g., 0.1% formic acid in water).
Experimental Protocol: Mass Spectrometry Analysis of Biotinylated Peptides
This protocol outlines a general workflow for the analysis of biotinylated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Purified biotinylated peptide sample
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
LC-MS system equipped with a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Liquid Chromatography (LC) Separation:
-
Mass Spectrometry (MS) Analysis:
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode.
-
Set the mass spectrometer to acquire a full MS scan followed by MS/MS scans of the most intense precursor ions.
-
Typical MS1 scan range: m/z 350-1500.
-
Use a collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for peptide fragmentation in MS/MS.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a relevant protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant).
-
Specify the mass modification corresponding to the biotinylation reagent used (e.g., the mass of Biotin-PEG4).
-
Set variable modifications for potential side reactions or common post-translational modifications.
-
Filter the identification results to a false discovery rate (FDR) of 1% at the peptide and protein levels.
-
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental processes and the relationships between the different labeling reagents, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The choice of a peptide labeling reagent for mass spectrometry is a multifaceted decision that hinges on the specific goals of the experiment. This compound and its activated NHS ester derivative offer a compelling combination of high water solubility and reduced steric hindrance, making them excellent choices for the efficient enrichment of peptides. For general-purpose biotinylation, the more economical NHS-biotin remains a viable option, though with potential drawbacks in terms of solubility and aggregation. For researchers focused on high-throughput, multiplexed quantitative proteomics, isobaric tags such as iTRAQ and TMT provide a powerful, albeit more expensive, alternative.
By carefully considering the comparative data, experimental protocols, and workflows presented in this guide, researchers can make an informed decision to select the most appropriate labeling strategy, thereby enhancing the quality and reliability of their mass spectrometry-based proteomics research.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 9. iTRAQ and TMT | Proteomics [medicine.yale.edu]
- 10. Comparison of iTRAQ/TMT Label-Based Quantitative Proteomics Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 11. A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Biotinyation Efficiency: Biotin-PEG4-OH vs. Biotin-PEGn-OH (n=2, 6, 12)
For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylating agent is a critical step in the development of robust and sensitive assays. The length of the polyethylene glycol (PEG) spacer arm in a biotin-PEG linker can significantly influence the accessibility of the biotin moiety to its binding partners, such as streptavidin or avidin, thereby affecting the overall efficiency of labeling and detection. This guide provides a comparative overview of Biotin-PEG4-OH and its counterparts with varying PEG chain lengths (n=2, 6, and 12), offering insights into their performance based on established principles of biotin-streptavidin interactions and the physicochemical properties of PEG linkers.
The inclusion of a PEG spacer between biotin and the molecule to be labeled enhances the water solubility of the conjugate and reduces steric hindrance, which can be a limiting factor in the binding of the relatively small biotin molecule to the deep binding pocket of streptavidin.[1][2][3] Longer PEG chains generally offer greater flexibility and a larger spatial separation between the biotin and the labeled molecule, which can be advantageous in certain applications.[4]
Impact of PEG Linker Length on Labeling Efficiency
-
Short PEG Chains (n=2, 4): These linkers are suitable for applications where minimal separation between the biotin and the target molecule is desired. They can be advantageous in techniques like Förster Resonance Energy Transfer (FRET) where proximity is key. However, in assays relying on streptavidin binding, shorter linkers may lead to increased steric hindrance, potentially reducing binding efficiency, especially with bulky target molecules.[4]
-
Intermediate and Long PEG Chains (n=6, 12): Longer PEG linkers provide greater flexibility and reduce steric hindrance, which can lead to improved binding of biotin to streptavidin.[4][5] This is particularly beneficial when labeling large proteins or antibodies, or when the biotinylation site is located in a sterically hindered region of the molecule. The increased spacer length can also enhance the solubility of the resulting conjugate.[1][6] For instance, antibodies labeled with NHS-PEG4-Biotin have been shown to exhibit less aggregation in solution compared to those labeled with linkers having only hydrocarbon spacers.[7]
Data Summary: Physicochemical Properties
While direct experimental data on labeling efficiency is scarce, the following table summarizes the key physicochemical properties of the different Biotin-PEGn-OH linkers, which indirectly influence their application and potential efficiency.
| Feature | Biotin-PEG2-OH | This compound | Biotin-PEG6-OH | Biotin-PEG12-OH |
| Molecular Weight | Lower | Intermediate | Higher | Highest |
| Spacer Arm Length | Shorter | Intermediate | Longer | Longest |
| Flexibility | Less Flexible | Moderately Flexible | More Flexible | Most Flexible |
| Potential for Steric Hindrance | Higher | Moderate | Lower | Lowest |
| Solubility Enhancement | Good | Better | Excellent | Superior |
Experimental Protocols
While Biotin-PEGn-OH itself is not a reactive labeling reagent, its hydroxyl group can be activated or it can be incorporated into a larger molecule with a reactive group. The following is a generalized protocol for comparing the labeling efficiency of different biotin-PEG linkers after they have been functionalized with an amine-reactive N-hydroxysuccinimide (NHS) ester. This protocol outlines the key steps for labeling a model protein, such as Bovine Serum Albumin (BSA), and subsequently assessing the degree of biotinylation.
General Workflow for Comparing Biotinylation Efficiency
Caption: Workflow for comparing biotinylation efficiency.
Detailed Methodology: Protein Biotinylation and Quantification
1. Materials:
-
Model protein (e.g., Bovine Serum Albumin, BSA)
-
Biotin-PEG2-NHS, Biotin-PEG4-NHS, Biotin-PEG6-NHS, Biotin-PEG12-NHS
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
-
BCA Protein Assay Kit
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay Kit
2. Protein Preparation:
-
Dissolve the protein in PBS to a final concentration of 1-10 mg/mL.
3. Biotinylation Reagent Preparation:
-
Immediately before use, dissolve each Biotin-PEGn-NHS ester in a small amount of DMF or DMSO.
-
Dilute the stock solutions into PBS to the desired final concentration. A 20-fold molar excess of the biotin reagent to the protein is a common starting point.[7]
4. Biotinylation Reaction:
-
Add the prepared biotinylation reagent to the protein solution.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
5. Removal of Excess Biotin:
-
Remove non-reacted biotin by passing the reaction mixture through a desalting column equilibrated with PBS.
6. Determination of Protein Concentration:
-
Measure the concentration of the biotinylated protein using a BCA assay according to the manufacturer's instructions.
7. Quantification of Biotin Incorporation (HABA Assay):
-
The HABA assay is a colorimetric method used to determine the extent of biotinylation.
-
Follow the HABA assay kit manufacturer's protocol to determine the moles of biotin per mole of protein. This typically involves measuring the absorbance change at 500 nm upon addition of the biotinylated protein to a solution of avidin-HABA complex.
8. Data Analysis:
-
Calculate the molar ratio of biotin to protein for each Biotin-PEGn-NHS variant.
-
Compare the ratios to determine the relative labeling efficiency.
Signaling Pathway and Detection
The utility of biotinylation lies in the high-affinity interaction between biotin and streptavidin, which forms the basis for numerous detection and purification applications. The length of the PEG spacer can influence the efficiency of this interaction.
Biotin-Streptavidin Interaction Model
Caption: Model of biotin-streptavidin interaction.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 3. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 4. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
A Researcher's Guide to Validating Biotin-PEG4-OH Conjugation: A Comparative Analysis
For researchers in drug development and molecular biology, the successful conjugation of biotin to a target molecule is a critical first step in a wide array of applications, from immunoassays to targeted drug delivery. The validation of this conjugation is paramount to ensure the reliability and reproducibility of downstream experiments. This guide provides a comprehensive comparison of streptavidin-HRP blotting and alternative methods for validating the conjugation of Biotin-PEG4-OH, a common biotinylation reagent featuring a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and minimize steric hindrance.[1]
Introduction to Biotin-Streptavidin Interaction
The validation methods discussed are all predicated on the remarkably strong and specific non-covalent interaction between biotin (Vitamin B7) and the protein streptavidin, which has an extraordinarily high affinity (dissociation constant, Kd ≈ 10⁻¹⁴ mol/L).[2] This robust interaction allows for the sensitive detection and quantification of biotinylated molecules.[2][3][4]
Methods for Validation of Biotin Conjugation
The primary methods for validating biotin conjugation can be broadly categorized into qualitative/semi-quantitative methods and quantitative methods. Streptavidin-HRP blotting is a widely used semi-quantitative method, while spectrophotometric and fluorometric assays provide more precise quantification of biotin incorporation.
Streptavidin-HRP Blotting: A Semi-Quantitative Approach
Streptavidin-HRP blotting is a modified Western blotting technique used to visually confirm the presence of biotin on a molecule. In this method, the biotinylated molecule is typically separated by gel electrophoresis, transferred to a membrane, and then probed with streptavidin conjugated to horseradish peroxidase (HRP). The HRP enzyme catalyzes a chemiluminescent reaction, producing a signal that can be detected on X-ray film or with a CCD camera.[5][6] While this method provides a clear visual confirmation of successful conjugation, quantifying the degree of biotinylation can be challenging and is often semi-quantitative at best, relying on densitometry analysis of the resulting bands. The sensitivity of this method can be significantly enhanced, with some studies showing up to a 110-fold increase by using streptavidin conjugated to PolyHRP.[7][8]
Quantitative Alternatives to Streptavidin-HRP Blotting
For a more precise determination of the number of biotin molecules conjugated to a target molecule, several quantitative assays are available.
1. HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay:
The HABA assay is a colorimetric method that relies on the displacement of the HABA dye from the avidin-HABA complex by biotin.[3] The HABA-avidin complex has a distinct absorbance at 500 nm, which decreases as the HABA is displaced by the higher-affinity biotin. By measuring the change in absorbance, the concentration of biotin in a sample can be determined.[3][4] However, studies have shown that the HABA assay can underestimate the true biotin molar substitution ratio (MSR), sometimes by as much as two-thirds, due to steric hindrance where multiple biotin molecules in close proximity may only be accessible to a single streptavidin molecule.[9]
2. ChromaLINK™ UV-Traceable Biotinylation Assay:
The ChromaLINK™ method utilizes a biotinylation reagent with a built-in UV-traceable chromophore. This allows for the direct spectrophotometric quantification of biotin incorporation by measuring the absorbance at both 280 nm (for the protein) and 354 nm (for the biotin linker).[9] This method is non-destructive, allowing for the recovery of the sample after analysis.[9] Comparative studies have demonstrated that the ChromaLINK method provides a more accurate determination of the biotin MSR compared to the HABA assay.[9]
3. FluoReporter™ Biotin Quantitation Assay:
This fluorescence-based assay offers high sensitivity for quantifying biotin. It uses a reagent where a fluorescent dye on avidin is quenched by a ligand in the biotin-binding sites. When a biotinylated molecule is introduced, the quencher is displaced, resulting in an increase in fluorescence that is proportional to the amount of biotin.[6][10] This method is reported to be up to 50 times more sensitive than the HABA assay.[6][11]
Quantitative Data Comparison
The following table summarizes the key performance characteristics of the different validation methods.
| Feature | Streptavidin-HRP Blotting | HABA Assay | ChromaLINK™ Assay | FluoReporter™ Assay |
| Principle | Chemiluminescent detection of biotinylated molecules on a membrane. | Colorimetric; displacement of HABA dye from avidin by biotin.[3] | Spectrophotometric; direct UV measurement of a chromophore-linked biotin.[9] | Fluorometric; displacement of a quencher from a fluorescent dye-avidin conjugate by biotin.[6][10] |
| Output | Band intensity (semi-quantitative). | Absorbance at 500 nm (quantitative).[3] | Absorbance at 280 nm and 354 nm (quantitative).[9] | Fluorescence intensity (quantitative).[6] |
| Sensitivity | High (can be enhanced with PolyHRP).[7][8] | Moderate; linear range typically 2-16 µM.[12] | High; can quantify biotin at protein concentrations below 0.05 mg/mL.[13] | Very high; up to 50-fold more sensitive than HABA assay.[6][11] |
| Accuracy (MSR) | Low (estimation via densitometry). | Can underestimate MSR due to steric hindrance.[9] | High; provides a more accurate MSR than HABA.[9] | High. |
| Reproducibility | Variable. | Moderate. | High. | High. |
| Sample Consumption | Low. | High (can be destructive).[1] | Low (non-destructive).[9] | Low. |
| Equipment | Blotting apparatus, imaging system. | Spectrophotometer. | Spectrophotometer. | Fluorescence plate reader or fluorometer.[1] |
Experimental Protocols
Protocol 1: Streptavidin-HRP Blotting
-
SDS-PAGE and Transfer: Separate the biotinylated protein from the unbiotinylated control by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST). Avoid blocking buffers containing biotin.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[5]
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate diluted in blocking buffer (typically 1:5,000 to 1:20,000) for 1 hour at room temperature.[5][15]
-
Washing: Repeat the washing step as in step 3.[5]
-
Detection: Incubate the membrane with a chemiluminescent substrate and detect the signal using an appropriate imaging system.[6]
Protocol 2: HABA Assay
-
Sample Preparation: Ensure the biotinylated protein sample is free of unconjugated biotin by dialysis or gel filtration.[4]
-
HABA/Avidin Solution: Prepare or use a commercially available HABA/Avidin solution.
-
Baseline Reading: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).[4]
-
Sample Addition: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the absorbance to stabilize.[4]
-
Final Reading: Measure the absorbance at 500 nm again (A500 HABA/Avidin/Biotin Sample).[4]
-
Calculation: Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex (34,000 M⁻¹cm⁻¹).[3]
Protocol 3: ChromaLINK™ Assay
-
Sample Preparation: Purify the biotinylated protein from excess biotinylation reagent using a desalting column.
-
Spectrophotometer Blank: Blank the spectrophotometer with the appropriate buffer.
-
Absorbance Measurement: Measure the absorbance of the purified biotinylated protein sample at 280 nm and 354 nm.[16]
-
Calculation: Use the absorbance values and the extinction coefficients for the protein and the ChromaLINK™ reagent to calculate the molar substitution ratio (MSR). Online calculators are often provided by the manufacturer.[16]
Visualizing Workflows and Logical Relationships
To aid in the selection of an appropriate validation method, the following diagrams illustrate the experimental workflows and a decision-making guide.
References
- 1. interchim.fr [interchim.fr]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. escholarship.org [escholarship.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Invitrogen™ FluoReporter™ Biotin Quantitation Assay Kit, for biotinylated proteins | LabMart Limited [labmartgh.com]
- 12. anaspec.com [anaspec.com]
- 13. seracare.com [seracare.com]
- 14. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. vectorlabs.com [vectorlabs.com]
Performance Showdown: Biotin-PEG4-OH in Surface Plasmon Resonance Assays
For researchers, scientists, and drug development professionals leveraging Surface Plasmon Resonance (SPR) for the sensitive, real-time analysis of biomolecular interactions, the method of ligand immobilization is a critical determinant of assay quality. The use of biotinylated ligands captured by streptavidin-coated sensor surfaces is a widely adopted and robust strategy. This guide provides a detailed comparison of Biotin-PEG4-OH and its activated derivatives (e.g., Biotin-PEG4-NHS Ester) against alternative biotinylation reagents, supported by experimental insights and protocols.
The inclusion of a polyethylene glycol (PEG) spacer, specifically a 4-unit PEG linker (PEG4), in biotinylation reagents offers significant advantages in SPR applications. This hydrophilic spacer arm enhances the water solubility of the biotinylated molecule, which can reduce aggregation, particularly of proteins, when stored in solution.[1][2] Furthermore, the PEG linker provides a flexible connection that extends the biotin moiety away from the surface of the labeled molecule, minimizing steric hindrance and facilitating a more efficient and stable interaction with the streptavidin immobilized on the sensor chip.[1][3]
Comparative Performance Analysis
While direct head-to-head studies with comprehensive quantitative data across a wide range of biotinylation reagents are limited, the known chemical properties and data from various applications allow for a comparative overview. The primary advantages of incorporating a PEG4 linker are a reduction in non-specific binding and an improvement in binding capacity and signal-to-noise ratio.
Data Presentation: A Comparative Overview of Biotinylation Reagents in SPR
The following table summarizes expected performance characteristics based on available literature. It's important to note that absolute values can vary significantly depending on the specific ligand, analyte, and experimental conditions.
| Biotinylation Reagent | Key Features | Expected Binding Capacity | Expected Non-Specific Binding | Expected Signal-to-Noise Ratio | Key Considerations |
| Biotin-PEG4-NHS Ester | Amine-reactive with a hydrophilic 4-unit PEG spacer. | High | Low | High | Ideal for proteins and other amine-containing molecules. The PEG spacer improves solubility and reduces steric hindrance. |
| NHS-Biotin | Amine-reactive with a short hydrocarbon spacer. | Moderate to High | Moderate | Moderate | A standard, cost-effective option. May exhibit higher non-specific binding and potential for steric hindrance compared to PEGylated versions. |
| NHS-LC-Biotin | Amine-reactive with a "long chain" hydrocarbon spacer. | High | Moderate | Moderate to High | The longer spacer can reduce steric hindrance compared to NHS-Biotin, but lacks the hydrophilicity of a PEG spacer. |
| NHS-LC-LC-Biotin | Amine-reactive with an even longer hydrocarbon spacer. | High | Moderate | High | Provides greater distance from the labeled molecule, which can be beneficial for large proteins, but still may have solubility limitations. |
| Site-Specific Biotinylation (e.g., AviTag™) | Enzymatic biotinylation at a specific recognition site. | High and Uniform | Low | Very High | Offers precise control over biotinylation site and orientation, leading to a homogenous surface and highly reproducible results.[4] Requires genetic modification of the protein. |
Experimental Protocols
Detailed methodologies are crucial for reproducible SPR experiments. Below are representative protocols for protein biotinylation and subsequent SPR analysis.
Protocol 1: Protein Biotinylation using Biotin-PEG4-NHS Ester
This protocol describes the labeling of a protein with primary amines (e.g., lysine residues) using an N-hydroxysuccinimide (NHS) ester of Biotin-PEG4.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG4-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
Procedure:
-
Protein Preparation: Dissolve the protein to be biotinylated in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
Biotin-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS Ester in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG4-NHS Ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Biotin: Remove non-reacted Biotin-PEG4-NHS Ester using a desalting column equilibrated with a suitable storage buffer for the protein.
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: SPR Analysis of a Biotinylated Ligand on a Streptavidin Sensor Chip
This protocol outlines the general procedure for capturing a biotinylated ligand onto a streptavidin-coated sensor chip and performing a kinetic analysis of its interaction with an analyte.
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Streptavidin (SA) sensor chip
-
Biotinylated ligand (from Protocol 1)
-
Analyte of interest
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if applicable, e.g., glycine-HCl, pH 2.0)
Procedure:
-
System Priming: Prime the SPR system with the running buffer until a stable baseline is achieved.
-
Ligand Immobilization: Inject the biotinylated ligand over the streptavidin sensor surface at a low flow rate (e.g., 10 µL/min) to allow for efficient capture. The amount of ligand captured can be controlled by adjusting the concentration and injection time. Aim for a ligand density that will yield a maximum analyte response (Rmax) between 50-150 RU.[5]
-
Surface Stabilization: Wash the sensor surface with the running buffer to remove any unbound ligand and to ensure a stable baseline.
-
Analyte Injection: Inject a series of analyte concentrations in ascending order over the sensor surface. Include a zero-concentration (buffer only) injection for double referencing.
-
Association and Dissociation: Monitor the association of the analyte with the immobilized ligand, followed by a dissociation phase where only the running buffer flows over the surface.
-
Regeneration (Optional): If the interaction is reversible and the ligand is stable, inject a pulse of regeneration solution to remove the bound analyte. The strong biotin-streptavidin interaction is generally resistant to many regeneration conditions.[6]
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizing the Workflow and Rationale
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the underlying principles.
The diagram above illustrates the straightforward, two-step process of chemically labeling a protein with Biotin-PEG4-NHS Ester, resulting in a purified, assay-ready molecule.
This workflow demonstrates the sequential steps of an SPR experiment, from immobilizing the biotinylated ligand to the final kinetic analysis of the analyte interaction.
This diagram contrasts the potential issues of using a biotinylation reagent without a spacer against the advantages conferred by the PEG4 linker, leading to more reliable and higher-quality SPR data. The PEG spacer mitigates non-specific binding, which can be caused by hydrophobic and other non-specific interactions between the analyte and the sensor surface.[7] By presenting the biotin moiety in a more accessible manner, the PEG linker ensures a more efficient and uniform capture of the ligand, which is fundamental for accurate kinetic analysis.
References
Navigating the Biotinylation Landscape: A Guide to Alternatives for Biotin-PEG4-OH
For researchers, scientists, and drug development professionals, the specific and efficient labeling of biomolecules is paramount. Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone technique for a wide array of applications, from affinity purification to cell surface labeling and proximity-based interaction studies. While Biotin-PEG4-OH and its activated derivatives like Biotin-PEG4-NHS are widely used due to the hydrophilic and flexible nature of the PEG spacer, a diverse landscape of alternative reagents offers unique advantages for specific experimental needs. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols to inform your selection process.
Key Considerations in Choosing a Biotinylation Reagent
The optimal biotinylation reagent depends on several factors, including the target molecule, the desired application, and the required downstream analysis. Key characteristics that differentiate these reagents include:
-
Spacer Arm Length and Composition: The spacer arm separates the biotin moiety from the reactive group, influencing steric hindrance and accessibility for avidin or streptavidin binding. Longer and more hydrophilic spacers, like PEG chains of varying lengths, can enhance binding and reduce aggregation.[1]
-
Reactive Group: The choice of reactive group determines which functional group on the target molecule will be biotinylated. Amine-reactive NHS esters are common, but alternatives targeting sulfhydryls, carboxyls, or other groups offer greater specificity and control.[1]
-
Cleavability: For applications requiring the release of the biotinylated molecule after capture, cleavable linkers are indispensable. These linkers can be broken by specific chemical or enzymatic treatments, allowing for the recovery of the target molecule in its native state.[1]
-
Cell Membrane Permeability: For labeling proteins on the cell surface, membrane-impermeable reagents are crucial to prevent the labeling of intracellular proteins. Conversely, membrane-permeable reagents are necessary for targeting intracellular molecules.[1]
Comparison of Alternative Biotinylation Reagents
Here, we compare several alternatives to this compound, focusing on their structures, properties, and ideal applications.
| Reagent Category | Example Reagent | Key Features | Primary Applications |
| Longer PEG Spacers | Biotin-PEG12-NHS | Increased hydrophilicity and longer spacer arm (45.7 Å) compared to PEG4 (29.0 Å). | Reducing steric hindrance in assays with large proteins or complex samples. Improving solubility of the biotinylated molecule. |
| Cleavable (Disulfide) | NHS-SS-Biotin | Contains a disulfide bond in the spacer arm, cleavable by reducing agents (e.g., DTT, TCEP). | Affinity purification where elution of the target protein under mild, non-denaturing conditions is required. |
| Cleavable (Acid-Labile) | DADPS-Biotin-Alkyne | Features a dialkoxydiphenylsilane (DADPS) linker that is cleaved under acidic conditions. | Proteomic studies involving mass spectrometry, where removal of the bulky biotin tag is advantageous for peptide identification. |
| Sulfhydryl-Reactive | Biotin-Maleimide | Reacts specifically with free sulfhydryl groups (cysteines). | Site-specific labeling of proteins or peptides at cysteine residues, avoiding modification of lysine residues. |
| Photoreactive | Photoactivatable Biotin | Contains a photoreactive group (e.g., aryl azide) that forms a covalent bond with nearby molecules upon UV light exposure. | Labeling molecules that lack specific reactive functional groups; capturing transient interactions. |
| Click Chemistry | Biotin-Alkyne / Biotin-Azide | Participate in highly specific and efficient copper-catalyzed or copper-free click reactions with a corresponding alkyne or azide-tagged molecule. | Site-specific labeling in complex biological systems with minimal off-target reactions. |
| Membrane Impermeable | Sulfo-NHS-Biotin | Contains a sulfonate group, rendering the molecule water-soluble and unable to cross the cell membrane. | Specific labeling of cell surface proteins. |
Quantitative Performance Data
Direct, head-to-head quantitative comparisons of biotinylation reagents are often application-specific. However, some studies provide valuable insights:
A study comparing a cleavable biotin-alkyne (DADPS) with a non-cleavable biotin-alkyne for BONCAT (Biorthogonal Noncanonical Amino Acid Tagging) analysis found that the cleavable reagent identified and quantified over 50% more newly synthesized proteins.[2][3] This highlights the advantage of removing the biotin tag for mass spectrometry-based proteomics.
Another study compared the labeling efficiency of biotin-NHS and the cleavable biotin-SS-NHS on tryptic peptides from HeLa lysates. They found that biotin-SS-NHS resulted in a slightly higher percentage of biotinylated peptides (88%) compared to biotin-NHS (76%).[4]
Experimental Workflows and Protocols
The choice of biotinylation reagent directly impacts the experimental workflow. Below are example workflows and detailed protocols for two common applications.
Workflow 1: Cell Surface Protein Biotinylation and Isolation
This workflow is crucial for studying membrane proteins, such as receptors involved in signaling pathways. The choice between a cleavable and non-cleavable reagent will determine the elution strategy.
Caption: Workflow for cell surface protein biotinylation and isolation.
Protocol: Cell Surface Biotinylation with a Cleavable Reagent (Sulfo-NHS-SS-Biotin)
-
Cell Preparation: Culture cells to the desired confluency. Wash the cells twice with ice-cold PBS (pH 8.0) to remove any primary amines from the culture medium.
-
Biotinylation: Resuspend the cells in ice-cold PBS (pH 8.0) containing 1 mg/mL Sulfo-NHS-SS-Biotin. Incubate for 30 minutes at 4°C with gentle agitation.
-
Quenching: Quench the reaction by adding a quenching solution (e.g., PBS containing 100 mM glycine) and incubate for 15 minutes at 4°C.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells in a suitable lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Affinity Purification: Add streptavidin-agarose beads to the cell lysate and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: To elute the captured proteins, incubate the beads in elution buffer containing a reducing agent (e.g., 50 mM DTT) for 30 minutes at room temperature.
-
Analysis: The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Workflow 2: Proximity Labeling to Identify Protein-Protein Interactions
Proximity labeling techniques, such as BioID or APEX, utilize biotinylation to identify proteins in close proximity to a protein of interest. The choice of biotinylation reagent is inherent to the specific proximity labeling method used.
References
Characterization of Biotin-PEG4-OH Conjugates: A Comparative Guide to Spectroscopic and Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of Biotin-PEG4-OH, a commonly used biotinylation reagent in drug delivery and bioconjugation. We present supporting experimental data and detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to facilitate robust quality control and characterization of this important conjugate.
Introduction
This compound is a versatile molecule that combines the high-affinity binding of biotin for streptavidin and avidin with a hydrophilic tetraethylene glycol (PEG4) spacer. This spacer increases solubility and reduces steric hindrance, making the biotin moiety more accessible for binding. The terminal hydroxyl group allows for further conjugation to other molecules of interest. Accurate characterization of this compound is crucial to ensure its purity, identity, and suitability for downstream applications. This guide compares the utility of NMR spectroscopy, HPLC, and mass spectrometry in providing a comprehensive characterization profile.
NMR Spectroscopy: A Powerful Tool for Structural Elucidation
NMR spectroscopy is an indispensable technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous assignment of protons and carbons in the biotin and PEG moieties.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These values are based on the analysis of similar biotinylated-PEG compounds and general chemical shift principles. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆, which is particularly useful for observing the exchangeable protons of the ureido group and the terminal hydroxyl group.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Biotin Ureido NH | ~6.4 | Singlet | 2H |
| Biotin CH (adjacent to S) | ~4.3 | Multiplet | 1H |
| Biotin CH (adjacent to NH) | ~4.1 | Multiplet | 1H |
| PEG -CH₂-O- (repeating units) | ~3.5 | Multiplet | 12H |
| PEG -CH₂-OH (terminal) | ~3.4 | Triplet | 2H |
| PEG -O-CH₂-CH₂-N- | ~3.1 | Triplet | 2H |
| Biotin -CH₂-S- | ~2.8, ~2.6 | Multiplet | 2H |
| Biotin -CH₂-CO- | ~2.1 | Triplet | 2H |
| Biotin -CH₂- side chain | ~1.6 - 1.3 | Multiplet | 6H |
| Terminal -OH | ~4.5 | Triplet | 1H |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts provide complementary structural information, confirming the carbon framework of the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| Biotin C=O (Ureido) | ~163 |
| Biotin -CH- (adjacent to S) | ~61 |
| Biotin -CH- (adjacent to NH) | ~59 |
| PEG -CH₂-O- | ~70 |
| PEG -CH₂-OH | ~60 |
| Biotin -CH₂-S- | ~55 |
| Biotin -CH₂-CO- | ~40 |
| Biotin -CH₂- side chain | ~35, 28, 25 |
Alternative Characterization Methods
While NMR provides detailed structural information, other techniques are essential for assessing purity, molecular weight, and homogeneity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of this compound and for separating it from any starting materials or side products. A reversed-phase HPLC method is typically employed.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Expected Retention Time | Dependent on the specific system, but the conjugate will have a distinct retention time. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Due to the polar nature and potential for polydispersity in the PEG chain, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.
| Technique | Expected [M+H]⁺ (m/z) |
| ESI-MS | 420.2 |
| MALDI-TOF MS | 420.2 |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover a range of 0-180 ppm.
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
HPLC Protocol
-
Sample Preparation : Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of Mobile Phase A and B.
-
Instrumentation : Use a standard HPLC system equipped with a UV detector.
-
Method Execution :
-
Equilibrate the C18 column with 5% Mobile Phase B.
-
Inject 10-20 µL of the sample solution.
-
Run the gradient method as described in the table above.
-
Monitor the elution profile at 214 nm.
-
-
Data Analysis : Integrate the peak corresponding to this compound to determine its purity.
Mass Spectrometry (MALDI-TOF) Protocol
-
Matrix Preparation : Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 50:50 mixture of acetonitrile and 0.1% TFA in water.
-
Sample Preparation : Mix the this compound sample (typically 1 µL of a 1 mg/mL solution) with the matrix solution (1 µL) directly on the MALDI target plate.
-
Instrumentation : Use a MALDI-TOF mass spectrometer.
-
Data Acquisition : Acquire the mass spectrum in positive ion mode. The laser intensity should be optimized to obtain good signal intensity while minimizing fragmentation.
-
Data Analysis : Identify the peak corresponding to the protonated molecule [M+H]⁺ to confirm the molecular weight.
Diagrams
Caption: Experimental workflow for the characterization of this compound.
Caption: Relationship between properties and analytical techniques.
Safety Operating Guide
Safe Disposal of Biotin-PEG4-OH: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide to the safe disposal of Biotin-PEG4-OH. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Hazard Assessment
While some safety data sheets (SDS) for related biotin-PEG compounds indicate they are not classified as hazardous substances, others for similar structures (like Biotin-PEG4-NHS ester) list potential hazards such as skin, eye, and respiratory irritation[1][2][3]. Given the absence of a specific SDS for this compound, a conservative approach is recommended. Treat this compound as potentially hazardous chemical waste.
Essential Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[4][5].
-
Prevent the chemical from entering drains or water courses[5][7].
Quantitative Data for Disposal and Handling
| Parameter | Guideline | Rationale |
| Chemical State for Disposal | Solid or absorbed liquid in a sealed container. | To prevent aerosolization and contamination[4][5]. |
| Storage of Waste | Segregated, clearly labeled, sealed, and chemically compatible containers. | To prevent accidental mixing with incompatible chemicals and ensure clear identification for disposal personnel[8][9][10]. |
| Working Concentration | Use the lowest concentration required for the experiment. | To minimize the volume of chemical waste generated[4][11]. |
| Spill Management | Absorb with inert material (sand, vermiculite), sweep up, and place in a sealed container for disposal. | To safely contain the material and prevent environmental release[4][5]. |
Step-by-Step Disposal Protocol
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[5][12]. Never pour chemical waste down the drain or dispose of it in the regular trash [11][12][13].
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unadulterated, expired, or unwanted this compound powder in its original container or a new, clearly labeled, and sealable container.
-
Liquid Waste (Aqueous Solutions): While polyethylene glycol (PEG) is considered biodegradable, the complete compound should not be drain disposed[4][14]. Collect all aqueous solutions containing this compound in a dedicated, sealed, and chemically compatible waste container.
-
Liquid Waste (Organic Solvents): Collect solutions of this compound in organic solvents in a container designated for flammable or halogenated waste, as appropriate. Do not mix incompatible waste streams[8].
-
Contaminated Labware: Disposable items (e.g., pipette tips, tubes, gloves) that are contaminated with this compound should be collected in a sealed, labeled bag or container for hazardous waste pickup[15].
Step 2: Container Management and Labeling
-
Use Appropriate Containers: Ensure waste is stored in containers that are in good condition, free of leaks, and made of a compatible material[9][16]. The original product container is often a suitable choice[8].
-
Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste[8][11].
-
Label Correctly: Affix a hazardous waste label to the container as soon as you begin collecting waste. The label must include the full chemical name ("this compound") and any other components in the waste stream. Avoid using abbreviations[10].
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated SAA within your laboratory[8][11].
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel[9][11].
-
Ensure incompatible wastes (e.g., acids and bases) are stored separately[8].
Step 4: Arranging for Disposal
-
Once the waste container is full or you are finished generating this type of waste, contact your institution's EHS department to schedule a pickup[11].
Step 5: Disposal of Empty Containers
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol) capable of removing the residue[10][12].
-
The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste[12][16].
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular trash or according to your institution's guidelines[12].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound from generation to final collection.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. echemi.com [echemi.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. vumc.org [vumc.org]
- 13. acs.org [acs.org]
- 14. youtube.com [youtube.com]
- 15. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Disposal Plan for Handling Biotin-PEG4-OH
For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling and disposal of Biotin-PEG4-OH, ensuring operational safety and regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear standard laboratory nitrile gloves to prevent skin contact. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Wear chemical splash goggles to protect eyes from potential splashes or aerosols. |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not Generally Required | Based on related compounds, respiratory protection is not typically necessary when handling small quantities in a well-ventilated area. If significant aerosolization is anticipated, a risk assessment should be performed to determine if a respirator is needed. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring the integrity of the compound.
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Confirm that all necessary PPE is available and in good condition.
-
Weighing and Aliquoting : Conduct all weighing and aliquoting of solid this compound in a chemical fume hood or on a benchtop in a well-ventilated area to avoid inhalation of any fine particulates.
-
Dissolution : When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.
-
Use in Experiments : Handle solutions containing this compound with the same care as any other chemical reagent in the laboratory.
-
Post-Handling : After use, thoroughly clean the work area and any equipment used. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is essential to maintain a safe laboratory environment and comply with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as non-hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. |
| Solutions Containing this compound | Small quantities of dilute, non-hazardous aqueous solutions may be permissible for drain disposal with copious amounts of water, pending institutional and local regulations. For larger quantities or solutions containing other hazardous materials, dispose of as liquid chemical waste.[1] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid waste container for non-hazardous chemical waste. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the appropriate laboratory waste bin. |
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these immediate steps:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2]
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Small Spills : For small spills of the solid material, carefully sweep up and place in a sealed container for disposal. For small liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the spill area thoroughly.
-
Large Spills : Evacuate the area and follow your institution's emergency spill response procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
